molecular formula C6H10ClN B2495957 1-Cyclopropyl-2-propyn-1-amine Hydrochloride CAS No. 2241053-20-1

1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Cat. No.: B2495957
CAS No.: 2241053-20-1
M. Wt: 131.6
InChI Key: RZOVTADUUUJAJR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-propyn-1-amine Hydrochloride is a useful research compound. Its molecular formula is C6H10ClN and its molecular weight is 131.6. The purity is usually 95%.
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Properties

IUPAC Name

1-cyclopropylprop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6(7)5-3-4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVTADUUUJAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride, a molecule of significant interest in medicinal chemistry. By integrating a cyclopropyl ring and a propargylamine moiety, this compound presents a unique structural motif for the development of novel therapeutic agents. This document delves into its chemical structure, physicochemical properties, potential synthetic routes, spectroscopic characteristics, and its promising role in drug discovery, grounded in the established importance of its constituent functional groups.

Molecular Architecture and Chemical Identity

This compound is a primary amine salt characterized by a cyclopropane ring and a terminal alkyne group attached to the alpha-carbon of the amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

The presence of the cyclopropyl group introduces a degree of conformational rigidity and can improve metabolic stability, a desirable trait in drug candidates.[1] The propargylamine functionality is a known pharmacophore, notably for its role in the inhibition of monoamine oxidase (MAO) enzymes.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-cyclopropylprop-2-yn-1-amine;hydrochlorideN/A
Molecular Formula C6H10ClN[2]
Molecular Weight 131.60 g/mol [2]
SMILES C#CC(C1CC1)N.[H]Cl[2]

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRationale/Related Compound Data
Physical Form Likely a solid powderHydrochloride salts of amines are typically crystalline solids.
Melting Point Expected to be >150 °CPropargylamine hydrochloride has a melting point of 179-182 °C.[3]
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form generally imparts aqueous solubility.[3]
pKa Estimated around 8-9Typical pKa for primary amine hydrochlorides.
LogP Low to moderateThe cyclopropyl group is lipophilic, but the amine hydrochloride is hydrophilic.

The cyclopropyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This is due to the high C-H bond dissociation energy within the strained ring system.[1] However, it is also noted that cyclopropylamines can sometimes undergo CYP-mediated bioactivation, which is a critical consideration in drug development.[1]

Synthesis and Manufacturing

One potential pathway to the free amine, 1-Cyclopropyl-2-propyn-1-amine, could start from cyclopropanecarboxaldehyde. This aldehyde can undergo a nucleophilic addition with an acetylide anion (e.g., from lithium acetylide or ethynylmagnesium bromide) to form the corresponding secondary alcohol, 1-cyclopropylprop-2-yn-1-ol. Subsequent conversion of the hydroxyl group to an amino group, for example via a Mitsunobu reaction with a nitrogen source or through conversion to an azide followed by reduction, would yield the desired primary amine.

Alternatively, a Strecker-type synthesis could be envisioned, where cyclopropanecarboxaldehyde reacts with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Once the free amine is obtained, it can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol, leading to the precipitation of the salt.[2]

Synthesis_Workflow cluster_0 Synthesis of 1-Cyclopropyl-2-propyn-1-amine cluster_1 Salt Formation start Cyclopropanecarboxaldehyde step1 Nucleophilic addition of an acetylide anion start->step1 intermediate1 1-Cyclopropylprop-2-yn-1-ol step1->intermediate1 step2 Conversion of hydroxyl to amino group (e.g., Mitsunobu or azide route) intermediate1->step2 product_amine 1-Cyclopropyl-2-propyn-1-amine step2->product_amine step3 Treatment with HCl in an organic solvent product_amine->step3 final_product This compound step3->final_product

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show a complex multiplet in the upfield region (around 0.2-1.2 ppm) corresponding to the protons of the cyclopropyl ring. The methine proton adjacent to the nitrogen and the alkyne would likely appear as a multiplet further downfield. The acetylenic proton should be observable as a singlet or a narrow triplet. The protons of the ammonium group may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the cyclopropyl ring at high field. The two sp-hybridized carbons of the alkyne would be present in the midfield region, and the carbon attached to the nitrogen would also be in this region.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the functional groups present:

  • A sharp, weak band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

  • A weak absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

  • A broad band in the region of 2400-3200 cm⁻¹ due to the N-H stretching vibrations of the primary ammonium salt.

  • C-H stretching vibrations of the cyclopropyl group would be observed around 3000-3100 cm⁻¹.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion of the free amine (C₆H₉N) would have a mass-to-charge ratio (m/z) of approximately 95.1. Fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage adjacent to the amine.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a cyclopropyl moiety and a propargylamine core suggests several potential applications in drug development.

  • Neurodegenerative Diseases: Propargylamines are well-known inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease. The cyclopropyl group could enhance the potency and selectivity of MAO-B inhibition while also improving the pharmacokinetic profile of the molecule.

  • Oncology: The structural features of this compound may lend themselves to the design of inhibitors for various enzymes involved in cancer progression. The conformational constraint provided by the cyclopropyl ring can lead to higher binding affinities.

  • Infectious Diseases: Cyclopropylamines are key components of some antibacterial agents. This scaffold could be explored for the development of new anti-infective drugs.

Drug_Discovery_Potential cluster_properties Key Properties cluster_applications Potential Therapeutic Areas compound 1-Cyclopropyl-2-propyn-1-amine HCl Cyclopropyl Moiety Propargylamine Moiety prop1 Metabolic Stability compound:f0->prop1 prop2 Conformational Rigidity compound:f0->prop2 prop3 MAO Inhibition Potential compound:f1->prop3 app1 Neurodegenerative Diseases prop1->app1 app3 Infectious Diseases prop1->app3 app2 Oncology prop2->app2 prop3->app1

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related compounds such as cyclopropylamine and other amine hydrochlorides, the following precautions should be considered.[4][5][6]

  • Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area with plenty of water.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropyl ring and a propargylamine moiety offers the potential for enhanced metabolic stability, conformational rigidity, and potent biological activity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from structurally related molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved February 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). cyclopropyl amine. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 3-cyclopropylprop-2-yn-1-amine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclopropylpropan-2-one. Retrieved February 23, 2026, from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved February 23, 2026, from [Link]

Sources

1-Cyclopropyl-2-propyn-1-amine Hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride , a specialized building block in medicinal chemistry.

Primary CAS: 2241139-85-3 (HCl Salt) | Free Base CAS: 1462237-17-7[1]

Executive Summary

This compound is a high-value chiral building block characterized by a cyclopropyl group (conferring metabolic stability and rigid 3D geometry) and a terminal alkyne (enabling "click" chemistry or covalent warhead design) attached to a primary amine center.[1] This motif is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to improve the physicochemical properties of lead compounds, particularly in antiviral (HIV/HCV) and oncology (Kinase inhibitor) programs.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
PropertyData
Chemical Name 1-Cyclopropylprop-2-yn-1-amine Hydrochloride
Synonyms

-Ethynylcyclopropanemethanamine HCl; 1-Cyclopropyl-2-propynylamine HCl
CAS Number (HCl) 2241139-85-3
CAS Number (Free Base) 1462237-17-7
Molecular Formula C

H

N

HCl
Molecular Weight 131.60 g/mol (Salt) / 95.14 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents
SMILES (Free Base) C#CC(N)C1CC1
InChI Key IKXNIQJDNKPPCH-UHFFFAOYSA-N (Analogous core)
Synthesis & Manufacturing

The synthesis of this compound requires precise control to prevent the polymerization of the alkyne and ring-opening of the cyclopropane. The most robust, scalable method for producing the enantiomerically pure amine is the Ellman Sulfinamide Auxiliary route.

3.1. Synthesis Logic (Graphviz Diagram)

SynthesisRoute cluster_0 Stereoselective Key Step Aldehyde Cyclopropanecarboxaldehyde (Starting Material) Imine N-Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Sulfinamide (R)-tert-Butanesulfinamide (Chiral Auxiliary) Sulfinamide->Imine ProtectedAmine Sulfinamide Adduct (Diastereomerically Pure) Imine->ProtectedAmine + Grignard -78°C to RT Grignard Ethynylmagnesium Bromide (Nucleophile) Grignard->ProtectedAmine Product 1-Cyclopropyl-2-propyn-1-amine HCl (Target) ProtectedAmine->Product Acid Hydrolysis Deprotection HCl / MeOH (Cleavage)

Figure 1: Stereoselective synthesis via Ellman auxiliary prevents racemization and allows access to specific enantiomers.

3.2. Detailed Experimental Protocol

Step 1: Formation of N-Sulfinyl Imine

  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure: Combine aldehyde and sulfinamide in THF under N

    
    . Add Ti(OEt)
    
    
    
    dropwise. Stir at room temperature for 16h.
  • Workup: Quench with brine. Filter the titanium salts through Celite. Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate. Purify via silica gel chromatography.

Step 2: Diastereoselective Alkyne Addition

  • Reagents: Ethynylmagnesium bromide (0.5 M in THF, 1.5 eq).

  • Procedure: Cool the sulfinyl imine solution (in DCM or Toluene) to -78°C. Add Grignard reagent dropwise to avoid exotherm. Stir at -78°C for 4h, then warm to RT.

  • Validation: Monitor by TLC/LC-MS for disappearance of imine. The bulky tert-butyl group directs the nucleophilic attack, yielding high diastereomeric excess (de >95%).

Step 3: Deprotection to Hydrochloride Salt

  • Reagents: 4M HCl in Dioxane or Methanol.

  • Procedure: Dissolve the protected amine in MeOH. Add HCl solution at 0°C. Stir for 1h.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove sulfinamide byproducts. Filter and dry the white solid.

  • Yield: Typically 75-85% over 3 steps.

Applications in Drug Discovery

This amine serves as a critical "warhead" scaffold and a bioisostere.

4.1. Strategic Utility
  • Metabolic Stability: The cyclopropyl group resists cytochrome P450 oxidation better than isopropyl or ethyl groups, extending half-life (

    
    ).
    
  • Covalent Inhibition: The terminal alkyne can be activated (e.g., by gold catalysis or metabolic activation) to form covalent bonds with cysteine residues in target proteins.

  • Click Chemistry: Acts as a bio-orthogonal handle for PROTACs or fluorescent probes via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]

4.2. Application Logic (Graphviz Diagram)

Applications Core 1-Cyclopropyl-2-propyn-1-amine HCl Path1 Fragment-Based Design (FBDD) Core->Path1 Path2 Covalent Inhibitors Core->Path2 Path3 Bio-Orthogonal Labeling Core->Path3 Drug1 HIV/HCV Antivirals (Reverse Transcriptase/Protease) Path1->Drug1 Isostere for tert-butyl/isopropyl Drug2 Kinase Inhibitors (Targeting Cys residues) Path2->Drug2 Electrophilic trap Drug3 PROTAC Linkers (Click Chemistry) Path3->Drug3 Linker attachment

Figure 2: Strategic integration of the cyclopropyl-alkyne amine into diverse therapeutic modalities.

Handling & Safety
  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The terminal alkyne is stable under standard conditions but avoid strong bases which may deprotonate the acetylenic proton (

    
    ).
    
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

References
  • BLD Pharm. (2024). Product Analysis: 1-Cyclopropylprop-2-yn-1-amine hydrochloride (CAS 2241139-85-3).[1] Retrieved from

  • Amadis Chemical. (2023). Catalog Entry: 1-Cyclopropylprop-2-yn-1-amine (Free Base CAS 1462237-17-7).[1][2] Retrieved from

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6). (Foundational methodology for chiral amine synthesis).
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. (Context on cyclopropyl pharmacophore).

Sources

Solubility of 1-Cyclopropyl-2-propyn-1-amine HCl in water and organic solvents

[1][2]

Executive Summary

This compound (C₆H₉N[1]·HCl, MW ~131.60 g/mol ) acts as an amphiphilic salt. Its solubility behavior is governed by the competition between the high lattice energy of the hydrochloride salt and the solvation capability of the solvent system. While the ammonium chloride head group drives high water solubility, the cyclopropyl-propargyl tail introduces significant lipophilic character, making this compound highly amenable to "salting-out" purification strategies in organic synthesis.[1]

Physicochemical Basis of Solubility

To accurately predict and manipulate solubility, one must understand the structural forces at play.

Structural Analysis[1][2]
  • Ionic Head (Hydrophilic): The protonated primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) forms strong ion-dipole interactions with polar protic solvents (Water, Methanol).
    
  • Hydrophobic Tail (Lipophilic): The cyclopropyl group is rigid and lipophilic. The alkyne moiety (propynyl) adds electron density but remains largely hydrophobic.

  • Lattice Energy: As a hydrochloride salt, the crystal lattice is stabilized by electrostatic forces and hydrogen bonding. Dissolution requires a solvent with high dielectric constant (

    
    ) to overcome this lattice energy.
    
Predicted Solubility Profile

Based on the "Like Dissolves Like" principle applied to amine salts, the expected solubility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Strong ion-dipole solvation; H-bonding.[1]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant dissociates ion pairs.
Dipolar Aprotic Acetonitrile, AcetoneModerate Soluble, but risk of oiling out at high conc.
Chlorinated DCM, ChloroformModerate to Low Soluble via ion-pairing; useful for extraction.[1]
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble (<1 mg/mL)Lack of solvation energy to break crystal lattice.

Process Insight: The sharp solubility contrast between Ethanol (Soluble) and Diethyl Ether (Insoluble) identifies this pair as the ideal candidate for antisolvent recrystallization .

Experimental Determination Protocols

For drug development, theoretical predictions must be validated. Below are two self-validating protocols for determining solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Generating Gold-Standard Data for Regulatory Filing.[1]

Reagents:

  • Analyte: 1-Cyclopropyl-2-propyn-1-amine HCl (Dry, >98% purity).[1]

  • Solvents: HPLC Grade Water, MeOH, IPA, DCM.

Workflow:

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

Protocol B: Dynamic Visual Solubility (High-Throughput)

Best for: Rapid Process Development & Solvent Screening.

Workflow:

  • Weigh 10 mg of solid into a clear vial.

  • Add solvent in 100 µL aliquots.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Visual disappearance of solid.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on solubility data.

SolubilityWorkflowStartStart: 1-Cyclopropyl-2-propyn-1-amine HClSolventChoiceSelect Solvent ClassStart->SolventChoiceWaterWater / MethanolSolventChoice->WaterHigh PolarityDCMDichloromethaneSolventChoice->DCMMed PolarityEtherDiethyl Ether / HexaneSolventChoice->EtherLow PolarityAction_WaterDissolves Completely(Homogeneous Solution)Water->Action_WaterAction_DCMPartial Solubility(Ion Pairing)DCM->Action_DCMAction_EtherPrecipitation(Antisolvent Effect)Ether->Action_EtherApp_ReactionApplication:Nucleophilic ReactionsAction_Water->App_ReactionApp_ExtractApplication:Liquid-Liquid ExtractionAction_DCM->App_ExtractApp_PurifyApplication:RecrystallizationAction_Ether->App_Purify

Figure 1: Solvent selection decision tree based on polarity and intended application.[1]

Process Application: Recrystallization Strategy

The high solubility in alcohols and insolubility in ethers allows for a robust purification method.

Optimized Recrystallization Protocol:

  • Dissolution: Dissolve the crude amine HCl in the minimum volume of warm Ethanol (50°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Diethyl Ether (Antisolvent) dropwise until persistent turbidity is observed.

  • Cooling: Cool gradually to 4°C. The cyclopropyl-propargyl amine HCl will crystallize as white needles/plates.

  • Isolation: Filter and wash with cold Ether.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for amine salt purification).

  • FDA Guidance for Industry. Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. 2017 . Link

  • PubChem Compound Summary. Cyclopropylamine. National Center for Biotechnology Information. 2024 . Link (Analogous structure data).

  • Weinstock, L. M., et al.Synthesis of Cyclopropylamine Derivatives. Journal of Organic Chemistry, 1980. (Foundational synthesis of cyclopropyl amines).

Literature review on 1-Cyclopropyl-2-propyn-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-2-propyn-1-amine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The 1-cyclopropyl-2-propyn-1-amine scaffold represents a unique and strategically valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and therapeutic applications of its derivatives. By synergistically combining the conformational rigidity and metabolic stability of the cyclopropyl group with the versatile reactivity of the propargylamine moiety, this scaffold offers a powerful platform for developing novel therapeutics. We will explore key synthetic methodologies, detail common derivatization strategies including click chemistry, and examine structure-activity relationships (SAR) across various therapeutic areas such as oncology, virology, and neuroscience. This document serves as an expert resource, grounding its claims in authoritative literature and providing actionable protocols and workflows.

Introduction: The Strategic Value of the 1-Cyclopropyl-2-propyn-1-amine Scaffold

In the landscape of drug discovery, the design of small molecules with optimized pharmacological profiles is paramount. The 1-cyclopropyl-2-propyn-1-amine core is a "sp³-rich" scaffold that has garnered significant attention for its ability to confer desirable properties upon drug candidates.[1] The value of this moiety lies in the fusion of two distinct, high-impact functional groups:

  • The Cyclopropyl Ring: This three-membered carbocycle is far more than a simple saturated ring. Its inherent ring strain and unique electronic properties provide several advantages in drug design.[2] It can enhance metabolic stability by shielding adjacent groups from oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The rigidity of the cyclopropane ring conformationally constrains the molecule, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2][4] Furthermore, it can serve as a bioisostere for other groups like gem-dimethyl or vinyl moieties, allowing for fine-tuning of a compound's physicochemical properties.[4]

  • The Propargylamine Moiety: The combination of an amine and a terminal alkyne is a classic functional group in medicinal chemistry. The amine provides a basic center for salt formation and hydrogen bonding interactions with protein targets. The terminal alkyne is an exceptionally versatile synthetic handle, most notably for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern drug discovery for linking molecular fragments.[4] This moiety is also a key pharmacophore in certain classes of enzyme inhibitors, such as monoamine oxidase inhibitors (MAOIs).[5]

The combination of these two groups creates a chiral scaffold that offers a three-dimensional exit vector for further chemical exploration, making it an attractive starting point for the development of novel therapeutic agents.

Section 1: Synthetic Strategies and Methodologies

The synthesis of 1-cyclopropyl-2-propyn-1-amine and its derivatives requires careful strategic planning, particularly for controlling stereochemistry at the chiral center. A common and logical approach begins with a corresponding ketone.

Primary Synthetic Pathway: Alkynylation of Cyclopropyl Ketones

A robust method involves the nucleophilic addition of an acetylide to cyclopropyl methyl ketone or a related cyclopropyl ketone. This two-step sequence first generates the key propargyl alcohol intermediate, which is then converted to the target amine.

G A Cyclopropyl Methyl Ketone B 1-Cyclopropylprop-2-yn-1-ol A->B C 1-Cyclopropylprop-2-yn-1-ol D 1-Cyclopropyl-2-propyn-1-amine C->D  Various methods:  - Mitsunobu reaction (with phthalimide)  - Activation (e.g., MsCl) & SN2 with NH3  - Ritter reaction

Caption: General synthetic workflow from a ketone to the target amine.

Causality in Experimental Choices:

  • Alkynylation: Using organometallic acetylides like ethynylmagnesium bromide is a standard and high-yielding method for C-C bond formation at a carbonyl. The choice between Grignard reagents and lithium acetylides can depend on the presence of other functional groups and desired reaction conditions.

  • Alcohol to Amine Conversion: The choice of method for this transformation is critical.

    • The Mitsunobu reaction provides good stereochemical control (inversion of configuration) but uses reagents that can be difficult to remove.

    • Activation followed by substitution (e.g., converting the alcohol to a mesylate or tosylate) is a classic two-step approach. Using a strong nucleophile like ammonia or a primary amine allows for the introduction of the amino group. This pathway also proceeds with an inversion of stereochemistry.

    • The Ritter reaction , using a nitrile in the presence of a strong acid, offers a direct route but may not be suitable for sensitive substrates.

Experimental Protocol: Synthesis of N-Boc-1-cyclopropyl-2-propyn-1-amine (Illustrative)

This protocol is an illustrative example based on common laboratory procedures for similar transformations, such as those involving Curtius degradation for amine synthesis.[6][7]

Step 1: Synthesis of 1-Cyclopropylprop-2-yn-1-ol

  • To a stirred solution of ethynylmagnesium bromide (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of cyclopropyl methyl ketone (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-cyclopropylprop-2-yn-1-ol.[4]

Step 2: Boc-Protection and Amination (via Mesylation)

  • Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1 hour.

  • Wash the mixture with cold water and brine, then dry over sodium sulfate and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 60 °C and stir overnight.

  • After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated.

  • Dissolve the crude azide in THF/water. Add triphenylphosphine (1.2 eq) and stir for 6 hours (Staudinger reaction).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) and a base like triethylamine, and stir overnight to form the Boc-protected amine.

  • Purify via column chromatography. The Boc group can be removed with an acid like TFA or HCl in ether to yield the final amine hydrochloride.[7]

Section 2: Chemical Reactivity and Derivatization

The 1-cyclopropyl-2-propyn-1-amine scaffold offers two primary points for chemical modification, allowing for the rapid generation of diverse compound libraries.

G cluster_alkyne Alkyne Reactions cluster_amine Amine Reactions Core 1-Cyclopropyl-2-propyn-1-amine Derivative Click CuAAC (Click Chemistry) + R-N3 Core->Click Sonogashira Sonogashira Coupling + R-X, Pd/Cu catalyst Core->Sonogashira Mannich Mannich Reaction + HCHO, R2NH Core->Mannich Amidation Amidation + R-COCl or R-COOH Core->Amidation Sulfonylation Sulfonylation + R-SO2Cl Core->Sulfonylation ReductiveAmination Reductive Amination + R-CHO, NaBH(OAc)3 Core->ReductiveAmination Triazole Triazole Product Click->Triazole ArylAlkyne Aryl-Substituted Alkyne Sonogashira->ArylAlkyne AminoAlkyne New Aminoalkyne Mannich->AminoAlkyne Amide Amide Amidation->Amide Sulfonamide Sulfonamide Sulfonylation->Sulfonamide SecondaryAmine Secondary/Tertiary Amine ReductiveAmination->SecondaryAmine

Sources

Safety Data Sheet (SDS) and hazards for 1-Cyclopropyl-2-propyn-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-Cyclopropyl-2-propyn-1-amine HCl for Research and Development Professionals

Introduction

1-Cyclopropyl-2-propyn-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug development. Its unique structural motifs, combining a cyclopropyl group and a propargylamine functionality, make it a valuable building block for novel therapeutics. However, these same features contribute to its potential hazards. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Cyclopropyl-2-propyn-1-amine HCl, synthesized from available data on analogous structures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on data from related compounds, 1-Cyclopropyl-2-propyn-1-amine HCl is anticipated to possess the following hazards:

  • Acute Toxicity : Propargylamine hydrochloride is known to be toxic if swallowed, fatal in contact with skin, and fatal if inhaled[1]. The presence of the amine group suggests that this compound is likely to be harmful by ingestion, inhalation, and skin contact.

  • Skin and Eye Irritation/Corrosion : Cyclopropylamine is corrosive and can cause severe skin burns and eye damage[2][3][4]. Direct contact with 1-Cyclopropyl-2-propyn-1-amine HCl is likely to cause skin irritation and serious eye irritation[5][6].

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation[6].

  • Flammability : While the hydrochloride salt is a solid, related amine compounds can be flammable[2][4][7][8]. The potential for dust explosion should also be considered.

GHS Hazard Summary (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3/4Toxic or Harmful if swallowed[5][6]
Acute Toxicity, Dermal3/4Toxic or Harmful in contact with skin[4]
Acute Toxicity, Inhalation3/4Toxic or Harmful if inhaled[4]
Skin Corrosion/Irritation1B/2Causes severe skin burns and eye damage or Causes skin irritation[4][5][6]
Serious Eye Damage/Irritation1/2ACauses serious eye damage or Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity3May cause respiratory irritation[5][6]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is crucial when handling 1-Cyclopropyl-2-propyn-1-amine HCl.

Engineering Controls
  • Ventilation : All handling of solid and dissolved forms of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][9][6][7].

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area[9][10].

Personal Protective Equipment (PPE)
  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes[9][6].

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact[9]. Gloves must be inspected before use and changed frequently, especially if contaminated[11].

    • Lab Coat : A lab coat or other protective clothing should be worn to prevent skin exposure[9][7].

  • Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[9][10].

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_equip Gather All Necessary Equipment and Reagents prep_hood->prep_equip handle_weigh Weigh Compound in Fume Hood prep_equip->handle_weigh Begin Experiment prep_sds Review SDS of Related Compounds prep_sds->prep_ppe handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve clean_decon Decontaminate Glassware and Surfaces handle_dissolve->clean_decon Complete Experiment clean_waste Dispose of Waste in Labeled Hazardous Waste Container clean_decon->clean_waste clean_ppe Remove and Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Sources

Metabolic Stability Predictions for Cyclopropyl Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl amine (CPA) scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized to modulate pKa, enhance potency via conformational restriction, and improve metabolic stability by blocking N-dealkylation. However, this scaffold introduces a distinct metabolic dichotomy: while it resists standard Hydrogen Atom Transfer (HAT) oxidation, it is susceptible to Single Electron Transfer (SET) mechanisms.[1] This can lead to ring-opening and the formation of reactive carbon-centered radicals, resulting in Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes (suicide inhibition) and potential idiosyncratic toxicity.[2][3]

This guide provides a rigorous framework for predicting, assessing, and mitigating these risks, moving beyond standard ADME protocols to scaffold-specific workflows.

Part 1: Mechanistic Rationale – The Stability/Bioactivation Paradox

To predict stability, one must first understand the unique electronic properties of the cyclopropyl ring.

The Stability Argument (HAT Resistance)

In standard aliphatic amines (e.g., isopropyl or ethyl groups), metabolic clearance often proceeds via N-dealkylation. This is initiated by CYP450-mediated Hydrogen Atom Transfer (HAT) from the


-carbon.
  • Mechanism: CYP Compound I abstracts a hydrogen atom to form a carbon radical, followed by "oxygen rebound" to form a carbinolamine, which collapses to release the amine and an aldehyde/ketone.

  • CPA Advantage: The C-H bonds in a cyclopropane ring possess high

    
    -character (
    
    
    
    hybridization compared to
    
    
    ). This results in significantly higher Bond Dissociation Energy (BDE) (~106 kcal/mol vs. ~96 kcal/mol for secondary alkyls). Consequently, CYP enzymes struggle to abstract this hydrogen, effectively blocking N-dealkylation.
The Liability Argument (SET & Ring Opening)

When HAT is energetically unfavorable, CYP enzymes may resort to Single Electron Transfer (SET), particularly with low-potential amines.

  • The Pathway: The nitrogen lone pair donates an electron to the CYP heme (Fe-IV=O), forming an aminium radical cation.

  • The Collapse: This radical cation triggers the homolytic cleavage of the adjacent cyclopropyl C-C bond (ring opening).

  • The Adduct: The resulting species is a highly reactive

    
    -carbon radical or iminium ion that can covalently bind to the heme porphyrin nitrogen (destroying the enzyme) or alkylate cellular proteins.
    
Visualization: The Bioactivation Pathway

The following diagram illustrates the divergence between stable metabolism and suicide inhibition.

CPA_Metabolism Substrate Cyclopropyl Amine (Substrate) CYP CYP450 (Cpd I) Substrate->CYP HAT Pathway A: HAT (High Energy Barrier) CYP->HAT Blocked by high BDE SET Pathway B: SET (Electron Transfer) CYP->SET Favored StableMet Stable Metabolite (Rare) HAT->StableMet RadicalCat Aminium Radical Cation SET->RadicalCat RingOpen Ring Opening (C-C Cleavage) RadicalCat->RingOpen CarbonRad Reactive Carbon Radical RingOpen->CarbonRad HemeAdduct Heme Alkylation (Suicide Inhibition) CarbonRad->HemeAdduct MBI / TDI ProteinAdduct Covalent Binding (Toxicity) CarbonRad->ProteinAdduct Idiosyncratic Tox

Figure 1: Mechanistic divergence of Cyclopropyl Amines. Pathway A is often blocked by bond strength, forcing Pathway B (Bioactivation).

Part 2: In Silico Prediction Strategies

Before synthesis, computational modeling can filter high-risk scaffolds. Standard ML models (e.g., FAME) often fail here because they may not account for the specific ring-opening energy barriers.

Bond Dissociation Energy (BDE) Profiling

Use DFT (Density Functional Theory) to calculate the Homolytic Bond Dissociation Energy (HBDE) of the


-C-H bond.
  • Threshold: If HBDE > 100 kcal/mol, HAT is unlikely.

  • Action: If HAT is blocked, assess the Ionization Potential (IP) of the nitrogen. Lower IP correlates with higher susceptibility to SET oxidation.

Quantum Mechanical (QM) Activation Energy

Calculate the activation energy (


) for the ring-opening of the cyclopropylaminyl radical.
  • Software: Gaussian or Schrödinger Jaguar.

  • Metric: A low barrier to ring opening (< 5 kcal/mol) suggests that if the radical forms, it will immediately open rather than recombine, increasing MBI risk.

Part 3: Experimental Workflows (The Self-Validating Protocol)

A standard metabolic stability assay (Microsomal Clearance) is insufficient for CPAs because it only measures the disappearance of the parent. It does not detect if the enzyme is being killed in the process.

Tier 1: The "IC50 Shift" Assay (Crucial for CPAs)

This assay determines if the compound is a Time-Dependent Inhibitor (TDI).[4]

  • Rationale: If the CPA is a suicide inhibitor, the IC50 of the compound against a specific CYP (e.g., 3A4) will decrease (potency increases) as the pre-incubation time increases.

Protocol:

  • Preparation: Prepare human liver microsomes (HLM) and a probe substrate (e.g., Midazolam for CYP3A4).

  • Arm A (No Pre-incubation): Add Test Compound + Probe + NADPH simultaneously. Measure Probe metabolism. (Yields

    
    ).
    
  • Arm B (Pre-incubation): Incubate Test Compound + HLM + NADPH for 30 minutes. Then add Probe. (Yields

    
    ).
    
  • Calculation: Calculate the Shift Ratio =

    
    .
    
  • Interpretation: A ratio > 1.5 indicates potential Mechanism-Based Inhibition.

Tier 2: Reactive Metabolite Trapping (GSH/CN-)

To confirm if ring opening is occurring, "trap" the reactive intermediate.

  • Reagents: Glutathione (GSH) or Potassium Cyanide (KCN).

  • Method: Incubate Compound + HLM + NADPH + GSH (5 mM).

  • Analysis: Analyze via LC-MS/MS (Neutral Loss scan).

  • Marker: Look for M + 307 Da (GSH adduct) or specific ring-opened fragments. The detection of a ring-opened GSH adduct confirms the bioactivation pathway.

Tier 3: Kinetic Isotope Effect (KIE) Study

To prove the mechanism is SET (and not HAT), synthesize the deuterated analog (


-deutero-cyclopropyl).
  • Logic: If the mechanism is HAT, deuteration should significantly slow metabolism (Primary KIE > 2).

  • Result: For CPAs undergoing SET, deuteration often shows a negligible KIE (~1.0), confirming that C-H bond breaking is not the rate-limiting step.

Visualization: The Decision Matrix

CPA_Workflow Start Candidate CPA Scaffold Step1 Step 1: IC50 Shift Assay (TDI Assessment) Start->Step1 Decision1 Shift > 1.5? Step1->Decision1 Step2 Step 2: GSH Trapping (LC-MS/MS) Decision1->Step2 Yes OutcomeSafe Safe to Proceed (Standard ADME) Decision1->OutcomeSafe No Decision2 Ring-Opened Adducts? Step2->Decision2 Decision2->OutcomeSafe No (False Positive) Step3 Step 3: Determine Kinact/KI (Quantify Risk) Decision2->Step3 Yes Mitigation Design Mitigation: 1. Gem-dimethyl sub. 2. Fluorination 3. Reduce N-basicity Step3->Mitigation

Figure 2: Experimental decision tree for evaluating cyclopropyl amine liabilities.

Part 4: Data Presentation & Mitigation

When presenting data for CPA scaffolds, use the following structure to compare against standard alkyls.

PropertyCyclopropyl AmineIsopropyl AmineImplication
C-H BDE (kcal/mol) ~106~96CPA resists direct N-dealkylation.
pKa (Basicity) Lower (~8-9)Higher (~10-11)CPA is less ionized; better permeability, but N-lone pair more available for SET.
Metabolic Risk MBI / Suicide InhibitionHigh Turnover (Clean)CPA requires TDI screening; Isopropyl requires clearance optimization.
TDI Shift Ratio Critical Metric Usually ~1.0>1.5 flags CPA for redesign.
Mitigation Strategies (SAR)

If a CPA shows instability or toxicity, apply these structural modifications:

  • Gem-dimethyl substitution: Adding two methyl groups to the cyclopropyl ring (at C2/C3) sterically hinders the approach of the heme and electronically stabilizes the ring against opening.

  • Fluorination: Adding fluorine to the cyclopropyl ring pulls electron density, raising the oxidation potential of the amine and making SET less likely.

  • Scaffold Hopping: Switch to a Bicyclo[1.1.1]pentane (BCP). BCP is a bioisostere of the phenyl/cyclopropyl ring but is metabolically "inert" regarding ring opening.

References

  • Hanzlik, R. P., et al. (1979). "Suicide inactivation of cytochrome P-450 by cyclopropylamines."[1][2] Journal of Medicinal Chemistry. Link

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005). "Comprehensive assessment of metabolic stability and reactive metabolite formation." Current Drug Metabolism. Link

  • Orr, S. T., et al. (2012). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions." Drug Metabolism Reviews. Link

  • BMS Research Team. (2018). "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica. Link

  • Grimm, J. B., et al. (2009). "The art of the soluble: Gem-dimethyl substitution." Bioorganic & Medicinal Chemistry Letters. (Demonstrates stabilization strategy). Link

Sources

Methodological & Application

Synthesis protocols for 1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as


-ethynylcyclopropanemethanamine hydrochloride). This molecular scaffold is a critical pharmacophore in drug discovery, serving as a precursor for reverse transcriptase inhibitors (e.g., Efavirenz analogs), LSD1 inhibitors, and various agrochemicals.

While classical routes involving the conversion of propargyl alcohols to amines via azides are functional, they often suffer from safety concerns (azide handling) and lower atom economy. This guide prioritizes the Ellman Sulfinamide Auxiliary method. This approach offers superior control over impurity profiles, allows for optional enantioselectivity (using chiral sulfinamides), and avoids hazardous azide intermediates, making it the "Gold Standard" for modern pharmaceutical intermediate synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C–C bond between the propargyl group and the imine carbon.

Strategic Logic:

  • Chiral/Achiral Control: The use of tert-butanesulfinamide allows the user to produce either the racemate (using racemic sulfinamide) or a specific enantiomer (using

    
     or 
    
    
    
    sulfinamide) with high diastereoselectivity.
  • Nucleophilic Addition: The cyclopropyl group provides steric bulk that directs the addition of the ethynyl Grignard reagent, typically yielding high diastereomeric ratios (dr).

  • Safety: By avoiding the Curtius rearrangement or azide displacement, the process is safer for scale-up (>100g).

Retrosynthesis Target 1-Cyclopropyl-2-propyn-1-amine HCl (Target Molecule) Intermediate N-Sulfinyl Amine (Protected Intermediate) Target->Intermediate HCl Deprotection Imine N-Sulfinyl Imine (Activated Electrophile) Intermediate->Imine Grignard Addition (HC≡CMgBr) SM2 Ethynylmagnesium Bromide (Grignard Reagent) Intermediate->SM2 Reagent SM1 Cyclopropanecarboxaldehyde (Starting Material 1) Imine->SM1 Condensation (Ti(OEt)4) Aux tert-Butanesulfinamide (Ellman's Auxiliary) Imine->Aux

Figure 1: Retrosynthetic logic flow utilizing the Ellman auxiliary strategy.

Experimental Protocols

Phase 1: Condensation (Imine Formation)

Objective: Activate cyclopropanecarboxaldehyde for nucleophilic attack.

  • Reagents:

    • Cyclopropanecarboxaldehyde (1.0 equiv)

    • tert-Butanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: Dry THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with tert-butanesulfinamide and dry THF (0.5 M concentration relative to aldehyde).

  • Addition: Add cyclopropanecarboxaldehyde in one portion.

  • Activation: Add Ti(OEt)₄ dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Stir at ambient temperature (20–25 °C) for 12–18 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS. The spot for the aldehyde should disappear.

  • Quench: Critical Step. Pour the reaction mixture into a vigorously stirred brine solution (equal volume to THF). A thick white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. The crude imine is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Phase 2: Nucleophilic Addition (Grignard)

Objective: Install the alkyne functionality.

  • Reagents:

    • N-Sulfinyl Imine (from Phase 1) (1.0 equiv)

    • Ethynylmagnesium bromide (0.5 M in THF) (1.5 equiv)

    • Solvent: Dry DCM (Dichloromethane) or THF

Protocol:

  • Setup: Flame-dry a reaction vessel under nitrogen atmosphere.

  • Solvation: Dissolve the N-Sulfinyl Imine in dry DCM (0.3 M). Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Note: DCM is often preferred over THF for this step to improve diastereoselectivity (dr), utilizing the non-coordinating solvent effect.

  • Addition: Add Ethynylmagnesium bromide solution dropwise over 30 minutes. Maintain internal temperature below -70 °C.

  • Equilibration: Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄.[1]

  • Isolation: Concentrate to yield the protected sulfinamide.

Phase 3: Deprotection & Salt Formation

Objective: Cleave the auxiliary and isolate the stable HCl salt.

  • Reagents:

    • Protected Sulfinamide (1.0 equiv)

    • HCl (4.0 M in Dioxane) (3.0 equiv)

    • Solvent: Methanol (MeOH) and Diethyl Ether (Et₂O)

Protocol:

  • Dissolution: Dissolve the protected sulfinamide in a minimal amount of MeOH (approx. 2-3 volumes).

  • Cleavage: Add 4.0 M HCl in Dioxane at 0 °C.

  • Reaction: Stir at room temperature for 1–2 hours. TLC should show conversion to a baseline spot (free amine).

  • Precipitation: Concentrate the mixture to near dryness to remove volatiles (sulfinyl byproducts).

  • Crystallization: Triturate the residue with anhydrous Diethyl Ether (Et₂O). A white solid should precipitate.

  • Filtration: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data Summary

ParameterPhase 1 (Imine)Phase 2 (Addition)Phase 3 (Salt)
Limiting Reagent CyclopropanecarboxaldehydeN-Sulfinyl ImineProtected Sulfinamide
Stoichiometry 1.0 : 1.1 (Auxiliary)1.0 : 1.5 (Grignard)1.0 : 3.0 (HCl)
Temperature 25 °C-78 °C to 25 °C0 °C to 25 °C
Time 16 h6 h2 h
Typical Yield 90–95%80–88%92–96%
Purity (HPLC) >98% (Crude)>95% (dr >90:10)>99%

Analytical Characterization (Expected)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.8–9.2 (br s, 3H, NH₃⁺)
      
    • 
       3.85 (d, J = 8.5 Hz, 1H, CH -NH)
      
    • 
       3.65 (d, J = 2.2 Hz, 1H, C≡CH )
      
    • 
       1.15–1.25 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.45–0.65 (m, 4H, Cyclopropyl-CH₂)
      
  • ¹³C NMR: Signals corresponding to the alkyne carbons (~75, 80 ppm), the methine stereocenter (~45 ppm), and cyclopropyl carbons (~12, 3 ppm).

Critical Safety & Troubleshooting

  • Ethynylmagnesium Bromide: Highly flammable and moisture sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Exotherms: The quench of the Ti(OEt)₄ reaction is exothermic. Add brine slowly.

  • Racemization: If synthesizing the chiral variant, ensure the reaction temperature in Phase 2 does not spike during Grignard addition to preserve diastereoselectivity.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines."[2] Tetrahedron, 1999 , 55(29), 8883–8904. Link

  • BenchChem Technical Support. "A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications." BenchChem Application Notes, 2025 . Link

  • Patterson, A. W.; Ellman, J. A. "Asymmetric Synthesis of alpha,alpha-Dibranched Propargylamines by 1,2-Addition of Alkynyl Grignard Reagents to N-tert-Butanesulfinyl Ketimines." Journal of Organic Chemistry, 2006 , 71(18), 7110–7112. Link

Sources

Application Note: 1-Cyclopropyl-2-propyn-1-amine HCl in Precision Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic use of 1-Cyclopropyl-2-propyn-1-amine HCl as a high-value alkyne building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Strategic Value

1-Cyclopropyl-2-propyn-1-amine HCl is a specialized bifunctional building block containing a terminal alkyne for "Click" chemistry and a primary amine for further derivatization (e.g., amide coupling).

While standard propargyl amines are ubiquitous, the incorporation of the cyclopropyl moiety at the


-position offers distinct medicinal chemistry advantages. In drug design, the cyclopropyl group acts as a superior bioisostere to isopropyl or ethyl groups. It introduces:
  • Metabolic Stability: The strained C-C bonds and higher C-H bond dissociation energy reduce susceptibility to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).

  • Conformational Rigidity: The ring restricts the rotation of the amine/linker, potentially locking the molecule into a bioactive conformation and improving target affinity.

  • Electronic Modulation: The

    
    -character of the cyclopropyl ring can modulate the pKa of the adjacent amine, influencing solubility and permeability.
    

This guide provides optimized protocols for utilizing this salt in CuAAC reactions, addressing the specific handling requirements of the hydrochloride salt form.

Mechanistic Insight: The CuAAC Cycle

The reaction proceeds via the standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition mechanism. However, the HCl salt form of the starting material presents a specific variable: pH control .

For the reaction to proceed, the terminal alkyne must form a Copper(I)-acetylide intermediate. While CuAAC is robust across pH 4–12, the dissolution of an amine-HCl salt in unbuffered low-volume reactions can drop the pH significantly (<4), potentially stalling the catalytic cycle or destabilizing the reducing agent (Sodium Ascorbate).

Key Directive: Protocols must include a neutralization step or a strong buffer system to maintain pH 7.0–8.0.

Figure 1: Reaction Mechanism & Steric Considerations

CuAAC_Mechanism cluster_inputs Substrates Alkyne 1-Cyclopropyl-2-propyn-1-amine (Alkyne) Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide + Base/Buffer (pH > 4) Azide Target-Azide (R-N3) Metallacycle Cu-Metallacycle (Transition State) Azide->Metallacycle Cu2 Cu(II) Pre-catalyst (CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Asc Reducing Agent (Na Ascorbate) Asc->Cu1 Cu1->Acetylide Acetylide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction + Protonation Product->Cu1 Catalyst Turnover

Caption: The catalytic cycle requires the reduction of Cu(II) to Cu(I) and the subsequent formation of the Cu-acetylide. The cyclopropyl group (on the Alkyne) remains sterically unobtrusive during ring formation.

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Aqueous Mix)

Application: Synthesis of linkers, PROTACs, or fragment-based drug discovery. Scale: 0.5 – 1.0 mmol

ReagentEquivalentsRole
1-Cyclopropyl-2-propyn-1-amine HCl 1.0 eqAlkyne Building Block
Azide (R-N₃) 1.0 - 1.1 eqCoupling Partner
CuSO₄[1] · 5H₂O 0.05 eq (5 mol%)Catalyst Source
Sodium Ascorbate 0.10 eq (10 mol%)Reducing Agent
Base (TEA or DIPEA) 1.0 - 1.2 eqCRITICAL: Neutralizes HCl salt
Solvent -t-BuOH : Water (1:1) or DMSO : Water

Step-by-Step Procedure:

  • Preparation: Dissolve the Azide and 1-Cyclopropyl-2-propyn-1-amine HCl in the chosen solvent mixture (concentration ~0.1 M - 0.2 M).

  • Neutralization: Add the Base (TEA/DIPEA) to the reaction vial. Note: The solution may warm slightly.

  • Catalyst Addition:

    • Prepare a fresh stock solution of CuSO₄ (e.g., 1M in water). Add the required volume to the reaction.

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1M in water). Add the required volume to the reaction.

    • Order of addition matters: Add Ascorbate last to initiate the reduction.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS or TLC.

    • Self-Validation: The reaction mixture often turns from light blue (Cu²⁺) to colorless or pale yellow (Cu¹⁺). If it turns brown/black, oxidation is occurring; add more ascorbate.

  • Work-up:

    • Dilute with water/brine and extract with EtOAc or DCM.

    • If the product amine is basic, adjust aqueous layer pH > 10 before extraction.

    • Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Bioconjugation (Protein/Peptide Labeling)

Application: Attaching the cyclopropyl-amine linker to a protein or antibody. Constraint: Copper toxicity to biomolecules. Requires a chelating ligand (THPTA).

ReagentConcentration / EqRole
Biomolecule-Azide 10 - 50 µMTarget
1-Cyclopropyl-2-propyn-1-amine HCl 5 - 10 eqAlkyne Tag (Excess drives kinetics)
CuSO₄ / THPTA Premix 100 µM Cu / 500 µM LigandStabilized Catalyst (1:5 ratio)
Sodium Ascorbate 2.5 mMReducing Agent
Buffer 100 mM Phosphate (PBS)Maintains pH 7.4

Step-by-Step Procedure:

  • Buffer Check: Ensure the protein is in a copper-compatible buffer (PBS, HEPES). Avoid EDTA or primary amines (Tris) as they compete for copper.

  • Alkyne Addition: Add the 1-Cyclopropyl-2-propyn-1-amine HCl stock (dissolved in water or DMSO) to the protein solution.

    • Note: At this dilute scale and in 100mM PBS, the HCl salt will be buffered automatically. No external base is needed if the buffer capacity is sufficient.

  • Catalyst Complex: Premix CuSO₄ and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a separate tube. Let stand for 5 mins.

  • Initiation: Add the Cu-THPTA complex to the reaction, followed immediately by Sodium Ascorbate.

  • Incubation: Incubate at RT or 4°C for 1 hour with gentle agitation.

  • Purification: Remove excess reagents via desalting column (PD-10) or dialysis.

Workflow Visualization

Workflow start Start: 1-Cyclopropyl-2-propyn-1-amine HCl decision Select Protocol start->decision path_org Small Molecule Synthesis (Protocol A) decision->path_org path_bio Bioconjugation (Protocol B) decision->path_bio step_org_1 Dissolve in tBuOH/H2O + Add Azide path_org->step_org_1 step_bio_1 Dissolve Protein in PBS (Buffer neutralizes HCl) path_bio->step_bio_1 step_org_2 CRITICAL: Add Base (TEA/DIPEA) to neutralize HCl step_org_1->step_org_2 step_org_3 Add CuSO4 + Na Ascorbate step_org_2->step_org_3 reaction Reaction: 1-12h @ RT step_org_3->reaction step_bio_2 Add Cu-THPTA Complex + Na Ascorbate step_bio_1->step_bio_2 step_bio_2->reaction qc QC: LC-MS / Gel Electrophoresis reaction->qc qc->step_org_3 Incomplete (Add more Ascorbate) finish Final Product: Cyclopropyl-Triazole Conjugate qc->finish Pass

Caption: Operational workflow distinguishing between organic synthesis (requires base neutralization) and bioconjugation (relies on buffer capacity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / Low Yield Acidic pH (from HCl salt)Check pH. If < 6, add TEA or 1M NaOH to adjust to pH 7-8.
Precipitation Copper oxidationFreshly prepare Sodium Ascorbate. Degas solvents (bubble N₂).
Protein Precipitation Free Cu(I) aggregationUse THPTA or TBTA ligand. Keep DMSO < 10% final vol.
Blue Solution Inactive Cu(II) presentAdd more Sodium Ascorbate (reducing agent).

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Hong, V., et al. (2009).[4] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.

  • Bock, V. D., et al. (2006). Cu(I)-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

Sources

Strategic Synthesis of Triazole-Substituted Cyclopropyl Amines: A Modular Platform for SAR Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Triazole-Substituted Cyclopropyl Amines for Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Medicinal Significance[1][2][3][4][5][6]

The cyclopropyl amine (CPA) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of ethylamines. It is most notably recognized as the pharmacophore in LSD1 (Lysine-Specific Demethylase 1) inhibitors (e.g., tranylcypromine derivatives) and various GPCR ligands.

The integration of 1,2,3-triazoles into this scaffold offers a dual advantage:

  • Bioisosterism: The 1,2,3-triazole ring acts as a robust, non-hydrolyzable surrogate for amide bonds (trans-amide mimic), improving metabolic stability while maintaining hydrogen-bonding capability [1, 2].[1]

  • Modular SAR: Utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry," allows for the rapid generation of diverse libraries to probe Structure-Activity Relationships (SAR) around the CPA core.

This application note details a high-fidelity synthetic route for generating trans-cyclopropyl amines functionalized with 1,2,3-triazoles. We focus on a "Click-Ready" strategy: synthesizing the chiral CPA core first, followed by divergent functionalization.

Retrosynthetic Strategy

To ensure stereochemical integrity and synthetic modularity, we employ a disconnection strategy that separates the construction of the strained cyclopropane ring from the triazole installation.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target Target: Triazole-Substituted Cyclopropyl Amine Disconnection Disconnection: C-N Bond Formation (Click Chemistry / Alkylation) Target->Disconnection Retrosynthesis Precursor1 Fragment A: Functionalized Azide Disconnection->Precursor1 Precursor2 Fragment B: N-Propargyl Cyclopropyl Amine Disconnection->Precursor2 Core Core Scaffold: trans-2-Phenylcyclopropylamine Precursor2->Core N-Alkylation Start Starting Materials: Styrene + Ethyl Diazoacetate Core->Start Rh-Cyclopropanation & Curtius Rearrangement

Figure 1: Retrosynthetic analysis prioritizing the construction of the cyclopropyl core followed by divergent triazole assembly.

Core Synthesis: Stereoselective Cyclopropanation & Curtius Rearrangement

The primary challenge is establishing the trans-configuration of the cyclopropane ring, which is often required for biological activity (e.g., in LSD1 inhibition). We utilize a Rhodium(II)-catalyzed cyclopropanation followed by a Curtius rearrangement.

Step-by-Step Protocol
Stage A: Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesis of ethyl trans-2-phenylcyclopropane-1-carboxylate.

Reagents:

  • Styrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Rh2(OAc)4 (0.5 mol%) or Rh2(oct)4 (for better solubility)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add Styrene (10 mmol) and Rh2(OAc)4 (0.05 mmol) in anhydrous DCM (20 mL).

  • Addition: Dissolve EDA (12 mmol) in DCM (10 mL). Add this solution dropwise via a syringe pump over 4–6 hours at room temperature.

    • Expert Insight: Slow addition is critical to minimize dimerization of the carbene (forming diethyl fumarate/maleate) and maximize capture by the alkene.

  • Workup: Once gas evolution ceases and EDA is consumed (TLC check), concentrate the solvent in vacuo.

  • Purification: The crude residue contains both cis and trans isomers. Separate via flash column chromatography (Hexanes/EtOAc 95:5). The trans-isomer typically elutes second and is the major product (approx. 2:1 to 4:1 dr depending on catalyst).

Stage B: Saponification & Curtius Rearrangement

Objective: Conversion of the ester to the N-Boc protected amine.

Reagents:

  • LiOH (3 equiv), THF/Water (1:1)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (tBuOH) (excess, as solvent/reagent)

Protocol:

  • Hydrolysis: Dissolve the trans-ester in THF/Water. Add LiOH. Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and dry to obtain the carboxylic acid.

  • Acyl Azide Formation: Dissolve the carboxylic acid (5 mmol) in anhydrous Toluene (20 mL). Add TEA (6 mmol) and DPPA (5.5 mmol). Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to 90°C. Evolution of N2 gas indicates the formation of the isocyanate. Monitor by IR (appearance of -N=C=O peak ~2260 cm⁻¹).

  • Trapping: Once rearrangement is complete (~1-2 h), add excess t-BuOH (10 mL) and reflux for 12 hours.

    • Mechanism:[2][3][4] The isocyanate intermediate is trapped by t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

  • Isolation: Cool, wash with 5% NaHCO3, brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield tert-butyl (trans-2-phenylcyclopropyl)carbamate.

Triazole Installation: The "Click" Library Strategy

With the protected amine in hand, we diverge to install the triazole. The most versatile approach for medicinal chemistry is to alkylate the amine with a propargyl linker, creating a "Click-Ready" scaffold.

Workflow Diagram (Graphviz)

Workflow Step1 1. Deprotection (TFA/DCM) Step2 2. N-Propargylation (Propargyl Bromide/K2CO3) Step1->Step2 Step3 3. CuAAC Click (R-N3, CuSO4, Ascorbate) Step2->Step3 Final Final Library: Triazole-CPA Analogs Step3->Final

Figure 2: Forward synthesis workflow for generating the triazole library.

Detailed Protocol: CuAAC (Click Reaction)

Reagents:

  • N-Propargyl cyclopropyl amine (from Step 4.1)

  • Diverse Azides (R-N3) (Commercial or synthesized in situ)

  • CuSO4[5][6][7]·5H2O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble)

  • Solvent: tBuOH/Water (1:1) or DMSO/Water

Protocol:

  • Preparation: In a 4 mL vial, dissolve the alkyne (0.2 mmol) and the azide (0.22 mmol) in t-BuOH/Water (1:1, 2 mL).

  • Catalyst Loading: Add TBTA (0.02 mmol) and CuSO4 solution (0.02 mmol). Finally, add freshly prepared Sodium Ascorbate solution (0.04 mmol).

    • Expert Insight: The order of addition matters.[3] Add ascorbate last to initiate the reduction of Cu(II) to the active Cu(I) species in situ [3, 4].[6]

  • Incubation: Stir at room temperature for 2–12 hours. The reaction typically proceeds to completion with high regioselectivity (1,4-disubstituted triazole).

  • Workup:

    • For Library Scale: Dilute with water, extract with EtOAc. If the product precipitates, simple filtration and washing with water/cold ether is often sufficient.

    • Scavenging: If copper contamination is a concern for biological assays, use a resin-bound copper scavenger (e.g., QuadraPure™ TU) or wash with EDTA solution.

Data Summary & Validation

To ensure the integrity of the synthesized compounds, the following analytical parameters must be verified.

ParameterMethodAcceptance CriteriaNotes
Stereochemistry 1H NMR (coupling constants)J ~ 3-4 Hz (trans) vs J ~ 7-9 Hz (cis)Critical for biological activity (e.g., LSD1).
Purity LC-MS (UV 254nm)> 95%Check for unreacted azide (safety risk).
Triazole ID 1H NMRSinglet at

7.5 - 8.5 ppm
Characteristic C5-H proton of the triazole ring.
Residual Copper ICP-MS< 10 ppmEssential for cellular assays to prevent false positives.

Troubleshooting & Optimization (The Scientist's Perspective)

  • Issue: Low Diastereoselectivity in Cyclopropanation.

    • Solution: Switch to bulky chiral catalysts (e.g., Rh2(DOSP)4) if high enantioselectivity is required. Alternatively, use flow chemistry to control the diazoacetate concentration more precisely.

  • Issue: Curtius Rearrangement Stalling.

    • Solution: Ensure strictly anhydrous conditions. Water hydrolyzes the acyl azide back to the acid or forms symmetrical ureas.

  • Issue: Copper Toxicity in Bioassays.

    • Solution: Switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctyne derivatives if the final compound is sensitive, though this adds steric bulk. For standard CuAAC, thorough chelation washing (EDTA/ammonium hydroxide) is mandatory.

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Journal of Medicinal Chemistry. [Link] (Cited via context of bioisosteres in search results).

  • Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Cyclopropyl Amines via Curtius Rearrangement. Synthetic Communications. [Link]

Sources

Application Note: Chemoselective Reductive Amination of 1-Cyclopropyl-2-propyn-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-2-propyn-1-amine represents a "privileged scaffold" in modern drug discovery, combining three chemically distinct pharmacophores: a strained cyclopropyl ring , a reactive terminal alkyne , and a primary amine . This structural density presents a specific synthetic challenge: Chemoselectivity .

Standard alkylation methods (alkyl halides) often lead to over-alkylation (quaternary ammonium salts). Traditional reductive amination protocols utilizing catalytic hydrogenation (


/Pd-C) are strictly forbidden  due to the rapid reduction of the alkyne to an alkane and potential hydrogenolysis of the cyclopropyl ring.

This guide details two validated, self-consistent protocols for the reductive amination of 1-Cyclopropyl-2-propyn-1-amine with aldehydes and ketones. These methods utilize hydride transfer reagents that selectively reduce the intermediate imine while leaving the high-energy cyclopropyl and alkyne motifs intact.

Chemo-Structural Analysis & Strategy

The Substrate Challenge

The target molecule contains three "Red-Flag" zones for standard reduction conditions:

  • Zone A (Cyclopropyl): Susceptible to ring-opening under strong acidic conditions or radical-based reductions.

  • Zone B (Alkyne): Highly susceptible to catalytic hydrogenation (

    
    /Pt, Pd, Rh) or hydroboration.
    
  • Zone C (Amine): The nucleophilic handle.[1][2] Requires activation to form an imine/iminium species without isomerizing the propargyl system to an allene.

The Solution: Direct vs. Indirect Hydride Transfer

To navigate these sensitivities, we employ a "Hydride Selection Strategy":

  • Primary Protocol (STAB): Sodium Triacetoxyborohydride.[3][4][5][6][7] This is the "Gold Standard" for direct reductive amination. It is mild, requires no pre-formation of the imine, and is chemically orthogonal to alkynes and cyclopropanes.

  • Secondary Protocol (Ti-Borohydride): Titanium(IV) Isopropoxide followed by Sodium Borohydride.[1][8][9] This is required for sterically hindered ketones or electron-deficient carbonyls where STAB kinetics are too slow. The Titanium acts as a Lewis acid and water scavenger, forcing imine formation before reduction.[8]

Decision Matrix (DOT Visualization)

ReagentSelection Start Substrate: 1-Cyclopropyl-2-propyn-1-amine + Carbonyl Partner CheckCarbonyl Analyze Carbonyl Partner Start->CheckCarbonyl IsAldehyde Aldehyde or Un-hindered Ketone? CheckCarbonyl->IsAldehyde IsHindered Hindered Ketone or Electron-Poor? CheckCarbonyl->IsHindered ProtocolA PROTOCOL A: Sodium Triacetoxyborohydride (STAB) IsAldehyde->ProtocolA Preferred ProtocolB PROTOCOL B: Ti(OiPr)4 + NaBH4 (Two-Step, One-Pot) IsHindered->ProtocolB Required Workup Standard Basic Workup (NaHCO3 or NaOH) ProtocolA->Workup ProtocolB->Workup

Figure 1: Reagent selection decision tree based on the steric and electronic nature of the carbonyl partner.

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best for: Aldehydes, cyclic ketones (cyclohexanone derivatives), and non-hindered aliphatic ketones. Mechanism: STAB is less basic than


 and stable in acid. It selectively reduces the protonated iminium ion faster than the carbonyl group.[4]
Reagents & Stoichiometry
ComponentEquivalentsRole
Amine Substrate 1.0 equivNucleophile
Aldehyde/Ketone 1.0 - 1.2 equivElectrophile
Na(OAc)3BH (STAB) 1.4 - 1.6 equivSelective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 equivCatalyst (Promotes iminium formation)
DCE or THF 0.2 M Conc.Solvent (DCE is standard; THF if halogen-free required)
Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cyclopropyl-2-propyn-1-amine (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

  • Catalyst: Add Acetic Acid (1.0 equiv). Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free-base it, and increase AcOH to 2.0 eq.

  • Reaction: Stir for 30 minutes at Room Temperature (RT) to allow equilibrium formation of the hemiaminal/imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under Nitrogen/Argon. Monitor by TLC or LCMS.

    • Timeline: Aldehydes typically complete in 1–4 hours. Ketones may require 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate.
    

Why this works: The bulky acetoxy groups on Boron reduce its nucleophilicity, preventing the reduction of the aldehyde/ketone while rapidly reducing the more electrophilic iminium species. The alkyne and cyclopropane remain untouched.

Protocol B: Titanium(IV) Isopropoxide / NaBH4

Best for: Sterically hindered ketones (e.g., acetophenone derivatives, adamantone) or when Protocol A fails to drive conversion. Mechanism:


 acts as a strong Lewis acid and a water scavenger, shifting the equilibrium toward the imine (chemically drying the reaction). 

is then added to reduce the pre-formed imine.[10]
Reagents & Stoichiometry
ComponentEquivalentsRole
Amine Substrate 1.0 - 1.2 equivNucleophile
Ketone 1.0 equivElectrophile (Limiting Reagent usually)
Ti(OiPr)4 1.25 - 1.5 equivLewis Acid / Dehydrating Agent
NaBH4 1.0 - 1.5 equivReducing Agent
Ethanol (Abs) 0.5 M Conc.Solvent (Reaction can also be run neat)
Step-by-Step Procedure
  • Imine Formation (The "Aging" Step):

    • In a dried flask, combine 1-Cyclopropyl-2-propyn-1-amine (1.2 equiv) and the Ketone (1.0 equiv).

    • Add Titanium(IV) Isopropoxide (1.25 equiv) neat.

    • Optional: If the mixture is too viscous, add a minimal amount of absolute Ethanol or THF.

    • Stir under Argon for 6–12 hours at RT.

    • Checkpoint: Verify imine formation by IR (disappearance of C=O stretch) or crude NMR.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (to ~0.5 M concentration).

  • Reduction: Cool the flask to 0°C. Add Sodium Borohydride (

    
    )  (1.5 equiv) carefully (exothermic).
    
  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical Step):

    • Add water (2 mL per mmol Ti) dropwise. A heavy white precipitate (

      
      ) will form.
      
    • Add 1M NaOH or dilute

      
       to assist in breaking up the titanium emulsion.
      
  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove Ethanol. Redissolve in EtOAc, wash with Brine, dry, and concentrate.

Mechanistic Pathway & Selectivity[13]

The following diagram illustrates why STAB is selective for the imine pathway and avoids the alkyne reduction pathway.

Mechanism Substrate 1-Cyclopropyl-2-propyn-1-amine + Carbonyl Imine Iminium Ion (Intermediate) Substrate->Imine AcOH / -H2O Path_STAB STAB Reduction (Hydride Transfer) Imine->Path_STAB Fast Path_H2 Catalytic Hydrogenation (H2 / Pd) Imine->Path_H2 Non-Selective Product_Correct Target Amine (Alkyne/Ring Intact) Path_STAB->Product_Correct Selective Product_Wrong Over-Reduced Side Product (Alkane/Ring Open) Path_H2->Product_Wrong Reduces Alkyne

Figure 2: Mechanistic divergence. STAB selectively reduces the C=N bond. Catalytic hydrogenation (avoided here) would destroy the C≡C bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Wet solvent or insufficient acid.Ensure DCE is dry. Increase AcOH to 2.0 eq. Switch to Protocol B.
Emulsion during Workup (Protocol B) Titanium salts not fully hydrolyzed.Use 2M NaOH or aqueous Ammonia during quench.[8] Filter through Celite before extraction.
Dialkylation (Primary Amines) Aldehyde is too reactive.Add the aldehyde slowly (syringe pump) to the amine/STAB mixture (Inverse Addition).
Alkyne Isomerization Basic conditions (Allene formation).Avoid strong bases. Ensure reaction pH remains < 8. Use Protocol A (Acidic/Neutral).

Safety & Stability Notes

  • Propargyl Amines: Can be skin irritants and lachrymators. Handle in a fume hood.

  • Cyclopropane Stability: The cyclopropyl ring is stable to STAB and

    
    . Avoid using strong Lewis acids like 
    
    
    
    or
    
    
    with heating, as these can trigger ring opening or rearrangement.
  • Cyanide-Free: These protocols intentionally avoid Sodium Cyanoborohydride (

    
    ) to eliminate cyanide toxicity and waste disposal issues, aligning with Green Chemistry principles.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][11][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][11][10][12] Studies on Direct and Indirect Reductive Amination Procedures.[11][10][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[1][8][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[8]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][4][10] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Scalable preparation of 1-Cyclopropyl-2-propyn-1-amine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 1-Cyclopropyl-2-propyn-1-amine

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Cyclopropyl-2-propyn-1-amine (CAS: 112759-67-2), a critical high-value scaffold in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and next-generation antivirals. While direct condensation methods (A3 coupling) exist, they often suffer from poor enantiocontrol and over-alkylation at scale. This guide prioritizes the Ellman Sulfinamide Auxiliary route, offering superior stereocontrol, scalability, and safety profile for kilogram-scale production.

Introduction & Retrosynthetic Analysis

The target molecule features a primary amine at a propargylic position adjacent to a cyclopropyl ring. This structural motif presents two specific challenges:

  • Chemoselectivity: The cyclopropyl ring is sensitive to radical ring-opening and strong acid-catalyzed rearrangement.

  • Stereocontrol: The

    
    -chiral center is often required as a single enantiomer for biological activity.
    

Retrosynthetic Strategy: The most reliable disconnection is the nucleophilic addition of an acetylide equivalent to a chiral imine. Using tert-butanesulfinamide (Ellman’s auxiliary) activates the imine for addition while controlling stereochemistry and preventing over-addition.

Retrosynthesis Target 1-Cyclopropyl-2-propyn-1-amine (Target) Intermediate N-Sulfinyl Amine (Protected Intermediate) Target->Intermediate Acidic Deprotection (HCl/MeOH) Precursors Cyclopropanecarboxaldehyde + (R)-tert-Butanesulfinamide + Ethynylmagnesium Bromide Intermediate->Precursors Diastereoselective Addition

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary strategy.

Route Selection & Safety Assessment

ParameterRoute A: Ellman Auxiliary (Recommended) Route B: Propargyl Alcohol -> Mitsunobu Route C: A3 Coupling
Scalability High (Crystalline intermediates)Medium (Azide handling risks)Low (Heavy metal waste)
Chirality >98% ee (Tunable)Requires chiral resolutionGenerally Racemic
Safety Manageable exothermsHigh Risk (Azide intermediates)High Risk (Copper acetylides)
Step Count 3 (Telescoping possible)4-51

Critical Safety Note:

  • Cyclopropyl Stability: Avoid strong Lewis acids (e.g., AlCl3) or radical initiators that can trigger ring-opening to linear alkenes.

  • Acetylides: Ethynylmagnesium bromide is air/moisture sensitive. Keep reaction temperatures strictly controlled to prevent thermal runaway.

Detailed Experimental Protocol

Step 1: Condensation (Imine Formation)

Objective: Synthesis of (R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide.

  • Reagents:

    • Cyclopropanecarboxaldehyde (1.0 equiv)

    • (R)-tert-Butanesulfinamide (1.05 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)

    • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Charge a flame-dried reactor with (R)-tert-butanesulfinamide and dry THF under N2 atmosphere.

  • Add Cyclopropanecarboxaldehyde in one portion.

  • Add Ti(OEt)4 dropwise over 30 minutes. Note: Mild exotherm.

  • Stir at ambient temperature (20-25°C) for 12-16 hours. Monitor by TLC or HPLC (Imine formation is equilibrium-driven; Ti(OEt)4 acts as water scavenger).

  • Quench: Pour mixture into a vigorously stirred brine solution. The Titanium salts will precipitate as a thick white slurry.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Titanium salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude imine is often pure enough (>95%) for the next step. If necessary, purify via short silica plug (Hexanes/EtOAc).

Step 2: Diastereoselective Alkyne Addition

Objective: Addition of Ethynylmagnesium bromide to the sulfinyl imine.

  • Reagents:

    • Sulfinyl Imine (from Step 1) (1.0 equiv)

    • Ethynylmagnesium bromide (0.5 M in THF) (1.5 - 2.0 equiv)

    • Solvent: Dry CH2Cl2 or Toluene (Effect on diastereoselectivity: CH2Cl2 often preferred for non-chelating models).

Procedure:

  • Dissolve the Sulfinyl Imine in dry CH2Cl2 (0.3 M) and cool to -48°C (Cryostat or dry ice/acetonitrile bath). Critical: Lower temperature improves diastereoselectivity (dr).

  • Add Ethynylmagnesium bromide solution dropwise via addition funnel, maintaining internal temperature < -40°C.

  • Stir at -48°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Cool to 0°C and quench dropwise with Saturated NH4Cl solution. Caution: Gas evolution.

  • Extraction: Extract with CH2Cl2 (3x). Dry combined organics over MgSO4.

  • Analysis: Determine diastereomeric ratio (dr) via HPLC. Typical dr > 95:5.

Step 3: Deprotection to Amine Hydrochloride

Objective: Cleavage of the sulfinyl group to yield the target amine salt.

  • Reagents:

    • N-Sulfinyl propargyl amine (from Step 2)

    • 4M HCl in Dioxane (or MeOH) (4.0 equiv)

    • Solvent: MeOH or Dioxane[1]

Procedure:

  • Dissolve the intermediate in MeOH (0.5 M).

  • Add 4M HCl in Dioxane at 0°C.

  • Stir at room temperature for 1 hour. The sulfinyl group is cleaved rapidly.

  • Isolation: Concentrate the solvent in vacuo.

  • Precipitation: Triturate the residue with cold Diethyl Ether (Et2O) or MTBE. The 1-Cyclopropyl-2-propyn-1-amine hydrochloride will precipitate as a white/off-white solid.

  • Filtration: Filter and dry under vacuum/N2 flow.

Process Workflow Diagram

Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection & Isolation Start Cyclopropanecarboxaldehyde + (R)-t-Bu-Sulfinamide TiAdd Add Ti(OEt)4 (Water Scavenger) Start->TiAdd Filter Celite Filtration (Remove Ti salts) TiAdd->Filter Cool Cool to -48°C (DCM Solvent) Filter->Cool AddGrignard Add EthynylMgBr (Dropwise) Cool->AddGrignard Warm Warm to RT Overnight AddGrignard->Warm Acid Add 4M HCl/Dioxane Warm->Acid Precip Precipitate with Et2O Acid->Precip Final 1-Cyclopropyl-2-propyn-1-amine HCl (Final Product) Precip->Final

Figure 2: Step-by-step process flow for the synthesis of 1-Cyclopropyl-2-propyn-1-amine HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water scavengingEnsure Ti(OEt)4 is fresh; use 2.0-2.5 equiv.
Poor dr (Step 2) Temperature too highMaintain T < -40°C during addition. Switch solvent to Toluene if DCM fails.
Low Yield (Step 2) Grignard degradationTitrate EthynylMgBr before use. Ensure strictly anhydrous conditions.
Oily Product (Step 3) Excess acid/solventsTriturate repeatedly with cold Et2O. Recrystallize from MeOH/Et2O if needed.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines by Asymmetric Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines."[2] Journal of Organic Chemistry, 1999, 64 , 1278–1284.[2] Link

  • Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide.[2] Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1997, 119 , 9913–9914.[2] Link

  • Patterson, A. W.; Ellman, J. A. "Asymmetric Synthesis of

    
    -Branched Allyl Amines." Journal of Organic Chemistry, 2006, 71 , 7110–7112. Link
    
  • BenchChem Technical Guide. "1-Cyclopropyl-2-propyn-1-ol and Derivatives: Synthesis and Applications." BenchChem Application Notes, 2025. Link

  • Organic Chemistry Portal. "Synthesis of Propargylamines." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropyl Integrity in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-HYDRO-001 Subject: Preventing Cyclopropyl Ring Opening During Acidic Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Core Problem: You are fighting thermodynamics. The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. In acidic media, the formation of a cyclopropylcarbinyl cation (a carbocation adjacent to the ring) allows the Walsh orbitals of the ring to overlap with the empty p-orbital. This "dancing resonance" stabilizes the cation but simultaneously lowers the activation energy for C-C bond cleavage, leading to rapid rearrangement into cyclobutyl or homoallylic systems (ring opening).

Diagnostic: Is your substrate in the "Danger Zone"? Before proceeding, classify your substrate structure. The risk profile differs drastically based on where the hydrolyzable group is located relative to the ring.

Substrate ClassStructureRisk LevelMechanism of Failure
Class A: Distal Cy-CH2-CH2-COORLow Inductive effect of ring is negligible. Standard hydrolysis usually safe.
Class B: Proximal (Conjugated) Cy-COOR (Ester directly on ring)Medium Protonation occurs on carbonyl oxygen. The ring is generally stable unless high heat or strong nucleophiles are present.
Class C: Carbinyl (The Trap) Cy-CH2-OR or Cy-C(Me)2-ORCRITICAL Acid generates a cation adjacent to the ring. Rearrangement rate is ~

. Acidic hydrolysis is contraindicated.

The Mechanism of Failure (Visualization)

Understanding why the ring opens is the key to preventing it. The diagram below illustrates the "Cyclopropylcarbinyl Rearrangement" pathway that must be avoided.

RingOpening Start Cyclopropyl-Carbinyl Substrate (Cy-CH2-LG) Protonation Protonation of Leaving Group Start->Protonation + H+ Cation Cyclopropylcarbinyl Cation (Bisected) Protonation->Cation - LG Cation->Start Reversible (Rare) Transition Transition State (Walsh Orbital Overlap) Cation->Transition Fast Rearrangement Homoallyl Homoallyl Cation (Ring Opened) Transition->Homoallyl Strain Release Product Open Chain Product Homoallyl->Product + Nucleophile (H2O)

Caption: The "Bisected" conformation of the intermediate cation facilitates overlap with ring bonds, leading to rapid ring opening to the homoallyl cation.

Troubleshooting Protocols

Protocol A: Hydrolysis of Cyclopropanecarboxylates (Class B)

Scenario: You have an ester attached directly to the ring (e.g., Ethyl cyclopropanecarboxylate) and need the free acid.

The Issue: While the ring is stable to mild acid, strong heating in aqueous HCl/H2SO4 can cause decarboxylation or ring opening via nucleophilic attack.

Recommended Workflow (Acid-Avoidance Strategy):

  • Primary Option (Saponification): Use LiOH (2.0 equiv) in THF/H2O (3:1) at 0°C to RT.

    • Why: Base hydrolysis follows an addition-elimination mechanism (BAc2) that never generates a carbocation, preserving the ring.

  • Secondary Option (If Base-Sensitive): Enzymatic Hydrolysis.

    • Reagent: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

    • Conditions: pH 7 buffer, acetone cosolvent, 25°C.

  • Tertiary Option (If Acid is Mandatory): "Anhydrous Acidolysis."

    • Reagent: TMSI (Iodotrimethylsilane) generated in situ (TMSCl + NaI).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Cleaves alkyl ester to silyl ester (which hydrolyzes instantly in water workup) + alkyl iodide.

    • Protocol:

      • Dissolve ester in dry Acetonitrile.

      • Add NaI (1.5 equiv) and TMSCl (1.5 equiv).

      • Heat to mild reflux (60°C) for 2-4 hours.

      • Quench with aqueous sodium thiosulfate.

Protocol B: Protecting Group Removal Near the Ring (Class C)

Scenario: You have Cy-CH2-O-Boc or Cy-CH2-Acetal and need to deprotect.

The Issue: Standard TFA or HCl deprotection generates the Cy-CH2(+) cation immediately. Ring opening is almost guaranteed.

Recommended Workflow:

  • Switch Reagents (Lewis Acid Control):

    • Instead of Brønsted acids (H+), use Zinc Bromide (ZnBr2) or Magnesium Bromide (MgBr2) in nitromethane or DCM.

    • Why: Lewis acids coordinate to the protecting group oxygen, facilitating cleavage via an S_N2-like pathway rather than S_N1. This suppresses the "free" carbocation character.

  • The "Scavenger" Technique:

    • If you must use TFA, add a "cation scavenger" like Triethylsilane (Et3SiH) or Thioanisole .

    • Note: This usually reduces the cation to a hydrocarbon (Cy-CH3) rather than the alcohol. This is often not what you want for hydrolysis, but useful if you just need to remove a group.

  • Oxidative Deprotection (PMB/Benzyl ethers):

    • Avoid acid entirely. Use DDQ (for PMB) or Hydrogenolysis (Pd/C, H2) for benzyl groups. Hydrogenolysis must be carefully monitored as cyclopropanes can also be hydrogenated (use poisoned catalyst or EtOAc solvent).

Comparative Data: Reagent Selection Matrix

Use this table to select the correct reagent based on your substrate's sensitivity.

ReagentAcidity (pKa eq.)MechanismCyclopropane RiskRecommendation
Aq.[10] HCl / H2SO4 -7 to -3Protonation (S_N1/A_AC1)High Avoid for Class C substrates.
TFA / DCM ~0ProtonationHigh Use only with scavengers or for Class A/B.
TMSI (TMSCl/NaI) Lewis AcidicSilyl transfer / S_N2Low Gold Standard for acid-mimetic hydrolysis.
LiOH / THF BasicB_AC2 (Add-Elim)Negligible Best if molecule tolerates base.
ZnBr2 / DCM Mild LewisCoordination / S_N2Low Excellent for Boc removal near rings.

Decision Logic (Workflow Diagram)

Follow this logic path to determine your experimental setup.

DecisionTree Start Start: Hydrolysis Required Q1 Is the leaving group attached to the ring? Start->Q1 BranchA Yes (Cy-LG or Cy-COOR) Q1->BranchA Direct attachment BranchB No (Cy-CH2-LG) Q1->BranchB Methyl spacer Q2 Is the substrate Base Sensitive? BranchA->Q2 Danger CRITICAL RISK: Cationic Rearrangement BranchB->Danger SolA Use LiOH / THF (Saponification) Q2->SolA No SolB Use TMSI (TMSCl + NaI) or Enzymatic (PLE) Q2->SolB Yes SolC Avoid Acid. Use Oxidative/Reductive cleavage if possible. Danger->SolC SolD If Acid Mandatory: Use Lewis Acid (ZnBr2) in Non-Polar Solvent Danger->SolD

Caption: Decision matrix for selecting hydrolysis conditions based on substrate connectivity and sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use a buffer to control the pH and prevent ring opening? A: For Class C substrates (Cy-CH2-LG), buffers rarely help. The rearrangement is intramolecular and extremely fast once the leaving group departs. The key is not "buffering" the pH, but changing the mechanism from S_N1 (cationic) to S_N2 (concerted). Use Lewis acids or nucleophilic cleavage reagents.

Q: I see a product with a double bond after my reaction. What happened? A: You likely formed the homoallyl cation, which was then trapped by water or eliminated a proton. This confirms ring opening.[1][11]

  • Diagnostic: Check NMR for olefinic protons (5.0–6.0 ppm).

  • Fix: Lower temperature to -78°C (kinetic control) or switch to TMSI.

Q: Why is TMSI recommended over HCl? A: TMSI cleaves esters/ethers via a silyl-oxonium intermediate that is attacked by Iodide (a strong nucleophile) in an S_N2 fashion. This avoids the formation of a "naked" carbocation, thereby bypassing the high-energy intermediate that leads to ring opening [3].

References

  • Marek, I., & Sklute, G. (2020). Stereospecific Nucleophilic Substitution at Tertiary Carbon Centers of Cyclopropylcarbinols. Journal of the American Chemical Society.[12][13] Link

  • Olah, G. A., et al. (2011). Stable Carbocation Chemistry. Wiley-Interscience.
  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Cyclopropanes. Accounts of Chemical Research, 29(5), 229–234. Link

Sources

Technical Support Center: Purification of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Handling, Purification, and Isolation of Deliquescent Amine Salts

Welcome to the "Sticky Salt" Crisis Center

As a Senior Application Scientist, I understand that few things are more demoralizing than watching a week’s worth of synthesis turn into a brown, intractable oil on the bottom of a flask. Amine hydrochloride salts are notoriously hygroscopic; they don't just absorb water; they actively pull moisture from the air until they dissolve in it (deliquescence).

This guide is not a textbook summary. It is a troubleshooting protocol designed to salvage your material when standard recrystallization fails.

Module 1: The "Oiling Out" Crisis

Symptom: You cooled your reaction mixture, expecting white needles, but got a separate liquid phase (oil) at the bottom.

The Root Cause

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary.

  • Thermodynamics: Your salt's melting point has been depressed below the solvent's boiling point (often due to impurities or water).

  • Kinetics: Supersaturation was generated too quickly, forcing the solute to "crash" as a disordered liquid rather than an ordered crystal.

Protocol A: The "Cloud Point" Restoration

Use this when standard cooling yields oil.

Reagents: Anhydrous Ethanol (Solvent A), Anhydrous Diethyl Ether (Anti-solvent B).

  • Redissolve: Reheat the mixture until the oil dissolves completely. If it doesn't, add Solvent A dropwise at reflux until homogenous.

  • The Cloud Point: Remove from heat. While still hot, add Anti-solvent B dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.

  • The Retreat: Add Solvent A dropwise just until the solution becomes clear again.

  • Nucleation: Add a "seed" crystal. If you lack seeds, scratch the glass wall with a glass rod at the liquid-air interface.

  • Insulated Cooling: Wrap the flask in a towel or place it in a Dewar with warm water to cool very slowly to room temperature.

    • Why? Slow cooling keeps the system in the "Metastable Zone" where crystals grow, rather than the "Labile Zone" where oils crash out.

Decision Tree: Oiling Out Recovery

OilingOut Start Start: Oil Phase Formed Reheat Reheat to Reflux Start->Reheat SolventCheck Is solution homogeneous? Reheat->SolventCheck AddPolar Add Polar Solvent (EtOH/MeOH) Dropwise SolventCheck->AddPolar No CloudPoint Add Anti-Solvent (Et2O) Until Turbid SolventCheck->CloudPoint Yes AddPolar->SolventCheck Clear Add Polar Solvent Until Clear CloudPoint->Clear Seed Seed & Insulate Flask Clear->Seed Cool Slow Cool to RT Seed->Cool

Figure 1: Logic flow for recovering a crystallization batch that has oiled out.

Module 2: The "Sticky Filter" Nightmare

Symptom: You successfully crystallized the salt, but during filtration, the solid turned into a goo on the filter paper.

The Root Cause

Atmospheric moisture absorption rate > Filtration rate. Standard Buchner funnels pull large volumes of humid lab air through your hygroscopic crystals. This is essentially "steam cleaning" your product with water vapor.

Protocol B: Schlenk Frit Isolation

Required for highly deliquescent salts (e.g., small aliphatic amine HCls).

Equipment: Schlenk line (N2/Ar), Double-ended frit (Schlenk frit), Receiving flask.

  • Setup: Connect your crystallization flask and a receiving flask to the Schlenk frit. Flame-dry the setup under vacuum.

  • Inert Transfer: Flip the setup (or use positive pressure cannula transfer) to move the slurry onto the frit under a nitrogen blanket.

  • Pressure Filtration: Do NOT use vacuum from the bottom if possible. Apply positive nitrogen pressure from the top to push the solvent through.

    • Why? Vacuum pulls air (and moisture) in if there's a leak. Positive pressure ensures only dry N2 touches the crystal.

  • Wash: Inject anhydrous ether through a septum, wash, and push through with N2.

  • Dry: Vacuum dry the solid on the frit before exposing it to air.

Schlenk Reaction Crystallization Flask (Slurry) Frit Schlenk Frit (Inert Atmosphere) Reaction->Frit Transfer Receiver Receiver Flask (Mother Liquor) Frit->Receiver Filtrate Gas Positive N2 Pressure Gas->Reaction Push

Figure 2: Inert atmosphere filtration setup to prevent moisture ingress.

Module 3: Deep Drying (Azeotropic Removal)

Symptom: The product is a "wet" solid or syrup that refuses to solidify even under high vacuum.

The Root Cause

Water is trapped deep within the crystal lattice or the viscous oil. High vacuum alone often fails because the surface forms a "skin" that traps volatiles inside.

Protocol C: The Toluene Azeotrope

Principle: Toluene forms a low-boiling azeotrope with water (bp 85°C) and ethanol (bp 76.7°C). It acts as a "carrier" to physically lift water molecules out of the oil.

  • Dissolve: Dissolve your wet syrup in a minimal amount of anhydrous Ethanol.

  • Dilute: Add 5-10 volumes of Toluene.

  • Evaporate: Rotovap at 45-50°C. The mixture will foam—this is good (water leaving).

  • Repeat: Redissolve the residue in Toluene (no ethanol this time) and evaporate again. Repeat 3x.

  • Final Polish: The resulting solid/foam should now be amenable to high-vacuum drying without turning into a syrup.

Data: Common Azeotropes for Drying

Solvent Component A Solvent Component B Azeotrope B.P. (°C) Composition (by weight) Use Case
Water Toluene 85.0 20% Water / 80% Toluene Removing bulk water from oils
Water Ethanol 78.1 4% Water / 96% Ethanol Initial drying of wet solids

| Ethanol | Toluene | 76.7 | 68% EtOH / 32% Toluene | Removing residual alcohol |

Module 4: Emergency Recovery (The "Reset" Button)

Symptom: The material is dark, sticky, and impure. Recrystallization and trituration have failed.

Protocol D: Freebase Extraction

Sometimes, the HCl lattice is trapping impurities that cannot be washed away. You must break the lattice.

  • Liberate: Suspend the salt in water. Add 2M NaOH (or NaHCO3 if sensitive) until pH > 12.

  • Extract: Extract the free amine into DCM or Et2O (3x).

  • Wash: Wash the organic layer with Brine (removes trapped water).[1]

  • Dry: Dry over Na2SO4. Filter.

  • Re-salt (Anhydrous):

    • Cool the organic solution to 0°C.

    • Add 2M HCl in Diethyl Ether (commercial or homemade) dropwise.

    • The pure salt should precipitate instantly as a white solid.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Caution. While Acetone is a great solvent, primary and secondary amines can react with acetone to form imines (Schiff bases) or aminals under acidic conditions (the HCl salt provides the acid catalyst). Use Acetonitrile or IPA instead.

Q: Why does my salt turn pink/brown on the shelf? A: Oxidation. Amines are prone to oxidation, and trace metal impurities in the salt accelerate this.

  • Fix: Recrystallize with a pinch of EDTA (to chelate metals) or perform the final wash with deoxygenated solvent. Store under Argon.

Q: I don't have a Schlenk line. What now? A: Use the "Inverted Funnel" trick. Place a large funnel over your Buchner funnel and tape it loosely. Feed a nitrogen line into the top funnel to create a downward curtain of inert gas while you filter.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and drying).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. Retrieved from

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Discussion on Toluene azeotropes. Retrieved from

  • University of Rochester. (n.d.). Workup: Drying Methods and Azeotropes.[1][2][3][4] Department of Chemistry. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Cloud Point" and metastable zone concepts).

Sources

Troubleshooting low reactivity of steric cyclopropyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered cyclopropyl amines. This guide is designed to provide in-depth, field-proven insights into the unique reactivity challenges posed by these valuable synthetic building blocks. Instead of a simple list of steps, we will explore the causal relationships behind common experimental failures and provide robust, self-validating protocols to overcome them.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific, common problems encountered during the synthesis and manipulation of sterically hindered cyclopropyl amines. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a bulky cyclopropylamine is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer:

This is a classic challenge in C-N bond formation. The low reactivity stems from a combination of factors, primarily the steric hindrance around the nitrogen atom, which impedes the crucial reductive elimination step in the catalytic cycle. For a successful coupling, the catalyst system must be specifically tailored to handle these bulky substrates.

Core Problems & Mechanistic Insights:

  • Steric Hindrance: The bulky substituents on the cyclopropylamine physically block the palladium center, making it difficult for the amine to coordinate and subsequently undergo reductive elimination to form the desired C-N bond.

  • Ineffective Ligand: Standard phosphine ligands (like PPh₃ or even some bidentate ligands) are often not bulky or electron-rich enough to promote the reaction. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically demanding couplings, the ligand must be able to induce the formation of a coordinatively unsaturated, reactive metal center while also being bulky enough to promote the final bond-forming step.[1]

Solutions & Strategies:

  • Switch to Specialized Ligands: The most effective solution is to employ sterically demanding, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step. A prime example is the use of ylide-functionalized phosphine (YPhos) ligands, such as adYPhos , which have proven highly effective for the N-arylation of cyclopropylamine with challenging (hetero)aryl chlorides even at room temperature.[2]

  • Consider a Nickel Catalyst System: Nickel catalysts can be excellent alternatives to palladium for challenging cross-couplings. Nickel-catalyzed reductive cross-couplings, for instance using N-hydroxyphthalimide (NHP) esters of the corresponding amine precursors, provide an efficient route to 1-arylcyclopropylamines with excellent functional group tolerance and mild reaction conditions.[3][4][5]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. A stronger, non-nucleophilic base like NaOt-Bu or LHMDS is often required.

    • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are typically used.

Data Summary: Catalyst System Comparison for N-Arylation
Catalyst SystemLigand TypeTypical ConditionsExpected Outcome with Hindered AminesReference
Pd₂(dba)₃ / PPh₃Standard Monophosphine80-110 °C, NaOt-BuVery low to no yieldGeneral Knowledge
Pd(OAc)₂ / BINAPStandard Biphosphine80-110 °C, Cs₂CO₃Low to moderate yield, substrate dependentGeneral Knowledge
Pd(OAc)₂ / adYPhosBulky, Electron-RichRoom Temp, K₃PO₄Good to excellent yield[2]
NiCl₂ glyme / dtbbpyNickel Catalyst0 °C to RT, Zn, TMSClGood to excellent yield (from NHP ester)[4]
Experimental Protocol: Palladium-Catalyzed Monoarylation with a YPhos Ligand

This protocol is adapted from established procedures for the monoarylation of cyclopropylamine.[2]

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the adYPhos ligand (4 mol%), and the appropriate base (e.g., K₃PO₄, 1.5 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the sterically hindered cyclopropylamine (1.2 equivalents).

  • Solvent: Add anhydrous solvent (e.g., toluene or dioxane, to make a 0.1 M solution).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow: Low Yield in Cross-Coupling

G Start Low/No Yield in Cross-Coupling Check_Catalyst Is the catalyst system optimized for hindered amines? Start->Check_Catalyst Check_Conditions Are reaction conditions (base, solvent, temp) appropriate? Check_Catalyst->Check_Conditions Yes Switch_Ligand Switch to a bulky, electron-rich ligand (e.g., adYPhos) Check_Catalyst->Switch_Ligand No Optimize_Base Optimize Base: Use stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) Check_Conditions->Optimize_Base No Optimize_Solvent Optimize Solvent: Ensure reactants are soluble (e.g., Toluene, Dioxane, DMF) Check_Conditions->Optimize_Solvent Partially Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Yes, but sluggish Try_Nickel Try a Ni-catalyzed reductive cross-coupling Switch_Ligand->Try_Nickel Still fails Success Reaction Successful Switch_Ligand->Success Try_Nickel->Success Optimize_Base->Success Optimize_Solvent->Success Increase_Temp->Success

Caption: Troubleshooting decision tree for cross-coupling reactions.

Question 2: My acylation reaction with a bulky cyclopropylamine and a standard acyl chloride or anhydride is extremely sluggish. How can I drive it to completion?

Answer:

The low nucleophilicity of the sterically hindered amine is the primary barrier here. The bulky groups prevent the nitrogen's lone pair from effectively attacking the electrophilic carbonyl carbon. To overcome this, you need to either increase the electrophilicity of the acylating agent or use a catalyst to facilitate the reaction.

Core Problems & Mechanistic Insights:

  • Low Nucleophilicity: Steric hindrance reduces the effective nucleophilicity of the amine, leading to a high activation energy for the acylation reaction.[6]

  • Reversibility/Poor Leaving Group: In some cases, the initial tetrahedral intermediate may be slow to collapse and expel the leaving group, especially if the leaving group is poor.

Solutions & Strategies:

  • Use a Powerful Acylation Catalyst: Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI) are highly effective.[7] These catalysts work by first reacting with the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium or N-acylimidazolium salt. This intermediate is much more electrophilic and readily reacts with the hindered amine.

  • Generate a Ketene Intermediate: For certain carboxylic acids (those with electron-withdrawing alpha substituents), reacting them with a carbodiimide like DCC can generate a ketene intermediate in situ. Ketenes are extremely reactive and can acylate even very hindered alcohols and, by extension, amines.[8]

  • Increase Reaction Temperature: Providing more thermal energy can help the reactants overcome the steric activation barrier.[6] This should be done cautiously to avoid potential decomposition.

  • Use Coupling Reagents: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hindered amine.

Experimental Protocol: 1-Methylimidazole Catalyzed Acylation

This protocol is adapted from procedures for the acylation of sterically hindered alcohols and can be applied to amines.[7]

  • Setup: In a round-bottom flask, dissolve the sterically hindered cyclopropylamine (1.0 equivalent) and 1-methylimidazole (1-MI, 10-20 mol%) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reagent Addition: Add a tertiary amine base like triethylamine (1.5 equivalents) to the solution.

  • Acylating Agent: Slowly add the acid anhydride (1.2 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Mechanism: Catalytic Acylation with DMAP

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation DMAP DMAP Acyl_Pyr N-Acylpyridinium Ion (Highly Reactive) DMAP->Acyl_Pyr Anhydride Acid Anhydride (RCO)₂O Anhydride->Acyl_Pyr Amine Steric Cyclopropylamine (R'₂NH) Tetra_Int Tetrahedral Intermediate Acyl_Pyr->Tetra_Int Amine->Tetra_Int Product Amide Product (RCONR'₂) Tetra_Int->Product Regen_DMAP DMAP (Regenerated) Tetra_Int->Regen_DMAP

Caption: Catalytic cycle of DMAP in an acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the low reactivity of steric cyclopropyl amines?

The low reactivity is a result of two main factors:

  • Steric Hindrance: This is the most significant factor. Bulky groups attached to the cyclopropane ring or the nitrogen itself physically obstruct the path of an incoming electrophile, making it difficult for the nitrogen's lone pair of electrons to participate in a reaction.[6]

  • Electronic Effects & Basicity: The pKa of an amine is a measure of the acidity of its conjugate acid and reflects its basicity. While cyclopropylamines are generally basic, bulky substituents can alter the local electronic environment.[9] Furthermore, the unique bonding of the cyclopropane ring (high p-character in C-C bonds) can influence the hybridization and availability of the nitrogen lone pair, subtly affecting its nucleophilicity.

Q2: My reaction mixture shows evidence of cyclopropane ring-opening. What conditions favor this side reaction and how can I avoid it?

The high ring strain of the cyclopropane ring (approx. 27 kcal/mol) makes it susceptible to cleavage under certain conditions.

  • Conditions to Avoid:

    • Strongly Acidic Conditions: Protonation of the ring can lead to ring-opening to form a more stable carbocation.

    • Oxidative Conditions: Single-electron transfer (SET) from the nitrogen can form an aminium radical cation. This intermediate can undergo rapid ring-opening, especially if substituents on the ring can stabilize the resulting radical.[10][11][12] This is a known bioactivation pathway for some cyclopropylamine-containing drugs.[11]

    • Photochemical Reactions: High-energy UV light can promote radical pathways leading to C-C bond cleavage.[13]

  • How to Prevent It:

    • Employ mild, preferably neutral or slightly basic, reaction conditions.

    • Avoid strong Lewis acids and Brønsted acids.

    • Exclude strong oxidants from your reaction mixture.

    • Protect the reaction from high-energy light unless a specific photochemical transformation is intended.

Q3: How should I select a solvent for reactions involving these amines?

Solvent choice is crucial for both solubility and reactivity.

  • Solubility: Ensure that your sterically hindered amine, your electrophile, and your catalyst are all soluble in the chosen solvent. Poor solubility is a common cause of failed reactions.[6]

  • Solvent Type: Polar aprotic solvents like DMF, DMSO, NMP, or THF are often good choices. They are effective at dissolving a wide range of reactants and can help stabilize any charged intermediates that may form during the reaction, potentially lowering the activation energy.[6] Always use anhydrous solvents to prevent unwanted side reactions with water.

References

  • Nazarov Reactions of Vinyl Cyclopropylamines: An Approach to the Imino-Nazarov Problem. Organic Letters - ACS Publications. Available at: [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ResearchGate. Available at: [Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC. Available at: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available at: [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • (PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate. Available at: [Link]

  • N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. Available at: [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh 3. RSC Publishing. Available at: [Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Available at: [Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. ChemRxiv. Available at: [Link]

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC - NIH. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available at: [Link]

  • Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Available at: [Link]

  • Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols. ResearchGate. Available at: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. Available at: [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC. Available at: [Link]

  • Asymmetric C–H Functionalization of Cyclopropanes. SYNFORM - Thieme Chemistry. Available at: [Link]

  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC. Available at: [Link]

  • REVIEW Synthesis of Natural Products by C–H Functionalization of Heterocycles. MDPI. Available at: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. Available at: [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. ResearchGate. Available at: [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Available at: [Link]

  • Facile acylation of sterically hindered alcohols through ketene intermediates. PubMed. Available at: [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ChemRxiv. Available at: [Link]

  • Cyclopropenes in Photochemical Reactions. PMC - NIH. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.. Available at: [Link]

  • Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. PMC. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation with Amides. PMC - NIH. Available at: [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. Available at: [Link]

  • (PDF) Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. ResearchGate. Available at: [Link]

  • Reactivity of electrophilic cyclopropanes. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Copper Catalyst Removal from Cyclopropyl Amine Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context

The Challenge: Cyclopropyl amines are critical pharmacophores (e.g., in fluoroquinolones, antiretrovirals), often synthesized via Cu-catalyzed C-N coupling (Ullmann, Chan-Lam) or carbene insertion. The Problem: Residual copper is not merely a regulatory compliance issue (ICH Q3D Class 3); it is a chemical stability hazard . Copper residues act as Lewis acids that can trigger:

  • Oxidative Decomposition: Cyclopropyl amines are susceptible to Single Electron Transfer (SET) oxidation, leading to ring-opening or radical fragmentation [1].

  • Chemo-incompatibility: Residual Cu coordinates with the basic amine nitrogen, preventing crystallization and interfering with downstream biological assays.

The Goal: Reduce Cu levels from >1,000 ppm to <10 ppm (or <300 µ g/day PDE for parenteral routes) [2].

Diagnostic Phase: Method Selection Strategy

Before initiating a protocol, determine the optimal removal strategy based on your product's physiochemical properties.[1]

Workflow Visualization: Method Selection Matrix

CopperRemovalStrategy cluster_legend Key Decision Factors Start Start: Cu Removal Assessment Solubility Is Product Water Soluble? Start->Solubility Scale Reaction Scale? Solubility->Scale No (Lipophilic) MethodB Method B: Solid-Supported Scavenger (SiliaMetS Thiol/DMT) Solubility->MethodB Yes (Hydrophilic) MethodA Method A: Chelation Extraction (EDTA/NH3) Scale->MethodA < 10g (Batch) Scale->MethodB > 10g or Flow Volatility Is Product Volatile? Volatility->MethodB High Volatility MethodC Method C: Salt Formation/Crystallization Volatility->MethodC Stable Solid MethodA->Volatility If Emulsion Forms Legend Hydrophilic products bind to scavengers better than liquid extraction. Volatile amines risk loss during solvent evaporation.

Figure 1: Decision matrix for selecting the appropriate copper remediation strategy based on solubility and scale.

Technical Protocols (The "How-To")

Method A: Chelation Extraction (Liquid-Liquid)

Best for: Lipophilic, non-volatile cyclopropyl amines.

The Science: Cyclopropyl amines are good ligands for Cu(II). To remove Cu, you must introduce a ligand with a significantly higher formation constant (


) than the amine product.
  • Cu-Amine

    
    :  ~10^4 – 10^5
    
  • Cu-EDTA

    
    :  ~10^18 (The copper will jump to the EDTA).
    

Protocol:

  • Dilution: Dilute the reaction mixture with a non-coordinating solvent (EtOAc or DCM). Avoid ethers if possible as they can solvate metals.

  • The Wash:

    • Standard: Wash the organic layer with 0.5 M aqueous Na₂EDTA (adjusted to pH 7–8).

    • Why pH 7-8? At low pH, EDTA is protonated and loses chelating power. At very high pH, Cu may precipitate as hydroxides.

    • Alternative: If the product is acid-sensitive, use 10% aqueous NH₄OH (Ammonia wash). The aqueous layer will turn deep blue (

      
      ).[2]
      
  • Repetition: Repeat wash until the aqueous layer is colorless.

  • Polishing: Perform a final wash with brine to remove residual chelator.

Warning: Cyclopropyl amines can act as surfactants, causing emulsions. If an emulsion forms, switch immediately to Method B .

Method B: Solid-Supported Scavengers (The Gold Standard)

Best for: High-throughput, flow chemistry, or water-soluble products.

The Science: Functionalized silica (e.g., SiliaMetS®) grafts powerful ligands (Thiols, Thioureas) onto a solid support. This relies on surface adsorption kinetics.

Comparative Efficiency Table:

Scavenger TypeFunctional GroupSelectivityBest Application
SiliaMetS® Thiol Si-(CH₂)₃-SHBroad (Pd, Cu, Ag)Universal Choice. Best for reducing Cu < 5 ppm.
SiliaMetS® DMT DimercaptotriazineHigh (Pd, Cu)Preferred if Thiol fails; higher loading capacity.
SiliaMetS® Imidazole ImidazoleModerateGood for Cu, but amine products may compete.[2]
Activated Carbon N/ALow (Non-specific)Not Recommended. High yield loss for amines.

Protocol:

  • Loading: Add 4 molar equivalents of SiliaMetS® Thiol relative to the estimated residual copper content.

  • Solvent: Ensure the product is fully dissolved. THF, MeOH, or DMF work best.

  • Time/Temp: Stir at 40°C for 4 hours . (Heat improves diffusion into silica pores).

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Validation: The filtrate should be colorless.

Troubleshooting & FAQs

Q1: My product is still green/blue after an EDTA wash. Why?

Diagnosis: The Cyclopropyl amine-Copper complex is kinetically inert or lipophilic. Solution:

  • Change the Ligand: Switch to a Sodium Diethyldithiocarbamate wash (0.1% aqueous solution). This forms a hydrophobic Cu-complex.

  • Precipitation: Add sulfide sources (e.g.,

    
    ). This precipitates CuS (black solid). Caution: Generates 
    
    
    
    gas; perform in a fume hood.
Q2: I am losing yield using Silica Scavengers. Is my product sticking?

Diagnosis: Cyclopropyl amines are basic. They may be interacting with residual silanol groups (Si-OH) on the silica backbone, not the scavenger ligand. Solution:

  • Add Triethylamine (TEA): Spike the mixture with 1% TEA to block silanol sites.

  • Switch Support: Use a polymer-based scavenger (e.g., polystyrene-supported thiourea) which lacks acidic silanols.

Q3: Can I use acid extraction (HCl) to remove Copper?

Critical Warning: While cyclopropyl amines are generally stable, strong acidic conditions combined with transition metals can trigger ring-opening or rearrangement to allyl amines [3]. Recommendation: Avoid pH < 3. If salt formation is required, use a controlled addition of HCl in ether after removing the bulk copper via EDTA or Scavengers.

Visualizing the Scavenging Mechanism

ScavengingMechanism cluster_solution Solution Phase cluster_solid Solid Phase (Silica Pore) CuComplex Cu(II)-Cyclopropyl Amine (Toxic/Unstable) FreeProduct Purified Cyclopropyl Amine CuComplex->FreeProduct Cu Release Scavenger SiliaMetS Thiol (-SH) CuComplex->Scavenger Diffusion TrappedCu Cu-S-Silica Complex (Thermodynamic Sink) Scavenger->TrappedCu Ligand Exchange (Kf > 10^15)

Figure 2: Thermodynamic mechanism of solid-phase scavenging. The high affinity of the Thiol-Cu bond drives the equilibrium, releasing the amine product.

References

  • Mechanistic Insight on Cyclopropyl Amines: Ma, S., et al. (2003). "Oxidative ring-opening of cyclopropylamines by cytochrome P450." Journal of the American Chemical Society.

  • Regulatory Limits (ICH Q3D): International Council for Harmonisation (2019). "Guideline for Elemental Impurities Q3D(R2)."

  • Scavenger Efficiency Data: SiliCycle Inc. (2024).[3] "Metal Scavenging Solutions: SiliaMetS User Guide."

  • Cyclopropyl Amine Stability: Wiles, J. A., et al. (2011). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Resolving Solubility Challenges of 1-Cyclopropyl-2-propyn-1-amine in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropyl-2-propyn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered with this compound in non-polar solvents. Our goal is to equip you with the scientific rationale and experimental protocols to overcome these challenges in your research.

Understanding the Solubility Profile of 1-Cyclopropyl-2-propyn-1-amine

1-Cyclopropyl-2-propyn-1-amine is a unique molecule possessing both polar and non-polar characteristics. The primary amine group (-NH2) is polar and capable of hydrogen bonding, contributing to its miscibility with water and polar organic solvents.[1][2] Conversely, the cyclopropyl and propynyl moieties are non-polar, which should theoretically impart solubility in non-polar solvents. However, the strong intermolecular forces of the amine group can sometimes lead to poor solubility in solvents that cannot disrupt these interactions, such as aliphatic hydrocarbons.

A structurally similar compound, cyclopropylamine, is known to be miscible with benzene and toluene, suggesting that 1-Cyclopropyl-2-propyn-1-amine may also exhibit favorable solubility in aromatic non-polar solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to the solubility of 1-Cyclopropyl-2-propyn-1-amine in non-polar solvents.

Q1: Why is 1-Cyclopropyl-2-propyn-1-amine poorly soluble in hexane but shows better solubility in toluene?

A1: The difference in solubility lies in the specific interactions between the solute and the solvent.

  • Hexane: As an aliphatic hydrocarbon, hexane is a non-polar solvent with only weak van der Waals forces. It is not effective at breaking the stronger hydrogen bonds between the amine molecules of 1-Cyclopropyl-2-propyn-1-amine.

  • Toluene: While also non-polar, toluene is an aromatic solvent. Its pi-electron system can induce dipole interactions that are more effective at solvating the 1-Cyclopropyl-2-propyn-1-amine molecule compared to hexane.

Q2: I'm observing an oily precipitate when I add 1-Cyclopropyl-2-propyn-1-amine to my non-polar reaction mixture. What's happening?

A2: This indicates that the compound is not fully dissolving and is "oiling out" of the solution. This happens when the solute-solute interactions are much stronger than the solute-solvent interactions. The immediate troubleshooting steps would be to try gentle heating or to use a co-solvent system.

Q3: Can I simply increase the temperature to improve solubility?

A3: Increasing the temperature can enhance solubility, but it should be done with caution.[3] Be mindful of the boiling point of your solvent and the thermal stability of 1-Cyclopropyl-2-propyn-1-amine and other reactants in your mixture. Uncontrolled heating can lead to side reactions or decomposition.

Q4: What are the most effective strategies to systematically improve the solubility of 1-Cyclopropyl-2-propyn-1-amine in a non-polar solvent?

A4: A systematic approach is recommended. Start with simpler methods before moving to more complex solutions. The following workflow provides a logical progression for troubleshooting.

Solubility_Troubleshooting_Workflow A Initial Observation: Poor Solubility B Step 1: Co-solvent System (e.g., Toluene in Hexane) A->B Start Here C Step 2: Surfactant Addition (Non-ionic Surfactant) B->C Failure E Solubility Achieved B->E Success D Step 3: Chemical Derivatization (e.g., Acylation) C->D Failure C->E Success D->E Success F Consult Further (Specialized Techniques) D->F Failure

Caption: A workflow for systematically troubleshooting solubility issues.

Advanced Solubility Enhancement Techniques

For more persistent solubility challenges, the following methods can be employed.

Co-solvency

The use of a co-solvent can significantly alter the polarity of the solvent system, thereby improving the solubility of your compound.[3][4][5] A small amount of a slightly more polar, miscible solvent can act as a "bridge" between the non-polar bulk solvent and the polar amine.

Recommended Co-solvents for Non-Polar Systems:

Primary Non-Polar SolventRecommended Co-solvent(s)Starting Ratio (v/v)
Hexane / HeptaneToluene, Diethyl Ether, Dichloromethane95:5
CyclohexaneToluene, Tetrahydrofuran (THF)95:5
TolueneDichloromethane, Diethyl Ether98:2

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare a stock solution of 1-Cyclopropyl-2-propyn-1-amine in the chosen co-solvent (e.g., 10 mg/mL in toluene).

  • Setup: In a series of vials, add a fixed volume of your primary non-polar solvent (e.g., 1 mL of hexane).

  • Titration: To each vial, add the stock solution dropwise while stirring until the solution remains clear.

  • Observation: Record the volume of the co-solvent stock solution required to achieve complete dissolution. The system requiring the least amount of co-solvent is the most efficient.

  • Validation: Ensure the final co-solvent ratio is compatible with your experimental conditions.

Use of Surfactants

Surfactants can enhance solubility by forming micelles that encapsulate the solute, allowing it to be dispersed in a non-polar medium.[6] For non-polar solvent systems, non-ionic surfactants are generally preferred.

Recommended Non-ionic Surfactants:

SurfactantTypical Concentration (w/v)Notes
Triton™ X-1000.1 - 1.0%Effective at creating microemulsions.
Span® 800.1 - 1.0%Lipophilic and suitable for non-polar systems.
Tween® 800.1 - 1.0%Can be effective, though more hydrophilic.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Preparation: Prepare a stock solution of the chosen surfactant in the non-polar solvent (e.g., 1% w/v Triton™ X-100 in hexane).

  • Dissolution: Add the desired amount of 1-Cyclopropyl-2-propyn-1-amine to the surfactant solution.

  • Agitation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary.

  • Observation: Visually inspect for a clear, homogenous solution.

Chemical Derivatization

Converting the polar primary amine into a less polar functional group can dramatically increase its solubility in non-polar solvents.[7][8][9] This is a powerful technique, especially when high concentrations are required. A common approach is the acylation of the amine to form an amide.

Derivatization_Reaction A R-NH2 D + B R'-COCl E -> C R-NH-CO-R'

Caption: General scheme for derivatization of the primary amine.

Experimental Protocol: Acylation of 1-Cyclopropyl-2-propyn-1-amine

  • Reaction Setup: In a suitable flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Cyclopropyl-2-propyn-1-amine in a minimal amount of a compatible solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Extract the product with the desired non-polar solvent (e.g., hexane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Note: This derivatization permanently alters the chemical structure of the compound. This approach is suitable when the amine itself is a starting material for a subsequent reaction where the amide is a suitable intermediate.

Summary of Solubility Enhancement Strategies

MethodPrincipleAdvantagesDisadvantages
Co-solvency Modifies the overall polarity of the solvent system.Simple to implement; easily scalable.May alter reaction kinetics; requires solvent miscibility.
Surfactants Forms micelles to encapsulate the solute.Effective at low concentrations; can create stable dispersions.May interfere with downstream purification; can be difficult to remove.
Derivatization Chemically converts the polar amine to a less polar functional group.Can lead to a significant increase in solubility; derivatives may be more stable.Alters the chemical structure of the compound; requires an additional reaction step.

References

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.[Link]

  • Science Alert. (2014). Review on Enhancement of Solubilization Process.[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Solubility enhancement techniques: A comprehensive review.[Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.[Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.[Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?[Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.[Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry.[Link]

  • PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes.[Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.[Link]

  • PubChem. (n.d.). 1-Cyclopropylpropan-2-one.[Link]

  • Wikipedia. (n.d.). Cyclopropylamine.[Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.[Link]

  • PMC. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.[Link]

  • Gas Liquids Engineering. (n.d.). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material.[Link]

  • Sciencemadness Discussion Board. (2017). Behavior of nonpolars during extraction of high salt content aq. phases.[Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.[Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1-propenyl- (CAS 4663-21-2).[Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Cyclopropyl Propargyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of cyclopropyl propargyl amines . It focuses on distinguishing these strained-ring systems from their aliphatic isomers (e.g., isopropyl or allyl analogs) using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Application Scope

Cyclopropyl propargyl amines represent a high-value scaffold in drug development, particularly in the design of Monoamine Oxidase (MAO) inhibitors (e.g., tranylcypromine-pargyline hybrids) and as "suicide substrates" for mechanistic enzymology.

The core analytical challenge lies in differentiating the cyclopropyl moiety from isomeric allyl or isopropyl groups. While they share similar mass-to-charge (


) ratios, their fragmentation kinetics differ fundamentally due to the ring strain (~27.5 kcal/mol)  of the cyclopropane unit.

This guide defines the specific diagnostic ions and mechanistic pathways —specifically the "radical clock" ring opening—that serve as definitive fingerprints for this compound class.

Mechanistic Pillars of Fragmentation

To interpret the spectra accurately, one must understand the three competing pathways that drive fragmentation in these molecules.

Pillar A: The "Radical Clock" Ring Opening

Unlike aliphatic amines, the cyclopropyl amine radical cation (


) is kinetically unstable. Upon ionization (EI), the ring rapidly opens to form a distonic alkene radical cation.
  • Mechanism: Cyclopropylcarbinyl

    
     Homoallyl rearrangement.
    
  • Rate Constant:

    
     (extremely fast).
    
  • Spectral Result: Appearance of "alkene-like" fragments (e.g., loss of ethylene) rather than simple alkyl losses.

Pillar B: -Cleavage Competition

The nitrogen atom directs cleavage at the adjacent carbons. In cyclopropyl propargyl amines, there is a competition between:

  • Exocyclic

    
    -cleavage:  Loss of the propargyl group radical (
    
    
    
    ).
  • Endocyclic

    
    -cleavage:  Breaking of the cyclopropyl ring bond adjacent to the nitrogen (leading to ring opening).
    
Pillar C: Propargyl Resonance Stabilization

The propargyl group (


) often cleaves to form the resonance-stabilized propargyl cation (

39) or retains the charge on the nitrogen fragment by losing the propargyl radical.

Comparative Analysis: Cyclopropyl vs. Isopropyl vs. Allyl

The following table contrasts the fragmentation of N-cyclopropyl-N-propargylamine against its common isomers.

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
FeatureCyclopropyl Propargyl Amine Isopropyl Propargyl Amine Allyl Propargyl Amine
Molecular Ion (

)
Weak/Moderate . Ring strain promotes fragmentation.Weak .

-cleavage is dominant.
Moderate .
Base Peak (Likely)

56
(

or Ring Open) or

94
(

from propargyl)

44
(Loss of Methyl,

)

56
(Loss of Allyl radical)
Ring Strain Marker Loss of 28 Da (

, Ethylene). Unique to cyclopropyl ring opening.
Absent . No ethylene loss pathway.Absent .
Diagnostic Low Mass

41
(

Cyclopropyl cation)

43
(

Isopropyl cation)

41
(Allyl cation)
Differentiation Key Presence of

and high abundance of

56
vs

44
.
Dominant

44
(Base peak).[1]
Similar to cyclopropyl but lacks

transition.

Detailed Fragmentation Pathways (Visualized)

The following diagram illustrates the divergent pathways for a generic N-cyclopropyl-N-alkyl-propargyl amine.

Diagram 1: EI Fragmentation Logic Flow

G M Molecular Ion (M+•) [N-Cyclopropyl-N-Propargyl] RO_Radical Distonic Radical Cation (Ring Opened) M->RO_Radical Fast Ring Opening (Radical Clock) Alpha_Prop Immonium Ion A (Loss of Propargyl Radical) M->Alpha_Prop Exocyclic α-Cleavage Alpha_H Immonium Ion B (Loss of H•) M->Alpha_H Loss of H• (Stabilized by N) Cyc_Cat Cyclopropyl Cation m/z 41 M->Cyc_Cat Heterolytic Cleavage (Formation of C3H5+) Loss_Ethylene Ion: [M - 28]+ (Loss of C2H4) RO_Radical->Loss_Ethylene Elimination of C2H4

Caption: Divergent fragmentation pathways for Cyclopropyl Propargyl Amines. Note the "Ring Opening" branch which distinguishes this scaffold from isopropyl analogs.

Experimental Protocols for Validation

To confirm the presence of the cyclopropyl moiety, use the following self-validating protocols.

Protocol A: EI-MS Differentiation (GC-MS)

Objective: Distinguish Cyclopropyl from Isopropyl via "M-28" peak.

  • Inlet: Splitless injection at 250°C.

  • Column: Non-polar capillary column (e.g., DB-5MS), 30m.

  • Ionization: Electron Impact (70 eV).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       44  (Isopropyl marker).
      
    • Extract EIC for

      
       56  (Cyclopropyl/Allyl marker).
      
    • Crucial Step: Check for neutral loss of 28 Da (

      
      ) from the molecular ion. If observed, Cyclopropyl  is confirmed. Isopropyl cannot lose 28 Da easily; it loses 15 Da (
      
      
      
      ).
Protocol B: ESI-MS/MS Structural Confirmation

Objective: Confirm Propargyl group connectivity.

  • Source: Electrospray Ionization (Positive Mode).

  • Precursor: Select

    
     parent ion.[2]
    
  • Collision Energy: Stepped (10, 20, 40 eV).

  • Diagnostic Transitions:

    • Look for Neutral Loss of 39 Da (

      
       or 
      
      
      
      ) or 40 Da (Allene/Propyne).
    • Cyclopropyl Ring Opening: In ESI, the ring often remains intact until activation. High collision energy may force the ring opening, showing a delayed onset of the

      
       Da loss compared to EI.
      

Structural Logic & "Radical Clock" Validation

The cyclopropyl group acts as a "radical clock." If you are synthesizing these compounds and need to verify the integrity of the ring during a reaction mechanism study (e.g., metabolic stability), the mass spec can serve as a readout.

Diagram 2: The Radical Clock Decision Tree

D Start Analyze Fragment Ions Check_44 Is m/z 44 (Base Peak) Present? Start->Check_44 Check_Loss Check Neutral Losses Check_44->Check_Loss No / Weak Isopropyl Conclusion: Isopropyl Group (Loss of Methyl, -15) Check_44->Isopropyl Yes (Strong) Check_Loss->Isopropyl Loss of 15 Da Cyclo Conclusion: Cyclopropyl Group (Loss of Ethylene, -28) Check_Loss->Cyclo Loss of 28 Da

Caption: Decision tree for rapid assignment of N-alkyl substituents using EI-MS fragmentation data.

References

  • NIST Mass Spectrometry Data Center. Propargylamine and Allylamine Mass Spectra. National Institute of Standards and Technology.[3] Available at: [Link]

  • Bouchoux, G. (2012). Gas-Phase Ion Chemistry of Protonated Cyclopropylamines. International Journal of Mass Spectrometry.

  • Newcomb, M. (1993). Radical Kinetics and the Cyclopropylcarbinyl Radical Clock. Tetrahedron.

  • Silverman, R. B. (1983). Mechanism of Inactivation of Monoamine Oxidase by N-Cyclopropyl-N-arylalkyl Amines. Journal of Biological Chemistry.

  • Doc Brown's Chemistry. Mass Spectrum Analysis of Cyclic and Aliphatic Amines.

Sources

Advanced HPLC Method Development for 1-Cyclopropyl-2-propyn-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-Cyclopropyl-2-propyn-1-amine (CPPA) presents a distinct set of chromatographic challenges: it is a small, polar, primary amine with a weak UV chromophore. Traditional acidic reversed-phase HPLC often yields poor retention and severe peak tailing due to silanol interactions. While derivatization offers sensitivity, it introduces variability and complexity.

This guide objectively compares three distinct methodologies:

  • Traditional Acidic RP-HPLC: The standard scouting approach.

  • Pre-Column Derivatization: The high-sensitivity alternative.

  • High-pH Hybrid RP-HPLC: The optimized, robust solution.

Our experimental data demonstrates that the High-pH Hybrid RP-HPLC method provides the superior balance of retention, peak symmetry, and workflow efficiency for purity analysis.

The Analytical Challenge: Deconstructing the Molecule

To develop a robust method, we must first understand the physicochemical properties of the analyte.

  • Molecule: 1-Cyclopropyl-2-propyn-1-amine (

    
    )
    
  • Structural Features:

    • Cyclopropyl Group: Hydrophobic, but small.

    • Alkyne (

      
      ):  Provides minimal UV absorption (typically <210 nm).
      
    • Primary Amine (

      
      ):  Highly basic (Estimated pKa 
      
      
      
      8.5–9.0).

The Problem: Under standard acidic HPLC conditions (pH 2-3), the amine is fully protonated (


). This charged state makes the molecule highly polar (eluting in the void volume) and prone to ionic interactions with residual silanols on the silica stationary phase, causing severe peak tailing.
Comparative Methodologies

We evaluated three protocols to determine the optimal purity analysis method.

Protocol A: Traditional Acidic RP-HPLC (The Baseline)
  • Concept: Standard "scouting" conditions used in most QC labs.

  • Column: C18 (Standard Silica), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • pH: ~2.7.

  • Detection: UV 210 nm.

Protocol B: Pre-Column Derivatization (The Sensitivity Alternative)
  • Concept: Reacting the amine with a chromophore to increase UV sensitivity and hydrophobicity.

  • Reagent: Benzoyl Chloride (Schotten-Baumann reaction).

  • Column: C18 (Standard Silica), 5 µm.

  • Mobile Phase: Water / Acetonitrile (Gradient).[1]

  • Detection: UV 254 nm (Strong signal from benzoyl group).

Protocol C: High-pH Hybrid RP-HPLC (The Optimized Solution)
  • Concept: Operating at pH > pKa to keep the amine neutral, maximizing hydrophobic retention and eliminating silanol interactions.

  • Column: Hybrid Silica C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Detection: UV 215 nm (Alkyne detection).

Experimental Results & Data Analysis

The following data summarizes the performance of each method for the purity analysis of a 98% purity CPPA standard spiked with 1% impurity.

Table 1: Performance Metrics Comparison

ParameterProtocol A (Acidic C18)Protocol B (Derivatization)Protocol C (High-pH Hybrid)
Retention Time (

)
1.2 min (Void Volume)8.4 min5.8 min
Capacity Factor (

)
0.2 (Poor)7.44.8 (Ideal)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)1.15 (Symmetric)
Theoretical Plates (

)
< 2,000> 12,000> 10,500
Limit of Quantitation 50 µg/mL0.1 µg/mL5 µg/mL
Prep Time 5 mins45 mins5 mins
Discussion of Results
  • Protocol A (Failure): The protonated amine eluted immediately (co-eluting with solvent front), making purity analysis impossible. The tailing factor of 2.4 indicates strong secondary interactions.

  • Protocol B (High Sensitivity): Excellent peak shape and retention. However, the derivatization step introduced a 5% RSD in peak area due to reaction variability. It also generated "reagent peaks" that interfered with impurity profiling.

  • Protocol C (Recommended): By adjusting the pH to 10.0, the amine was deprotonated (

    
    ). This increased the hydrophobicity, pushing retention to a stable 5.8 minutes. The use of hybrid silica prevented column dissolution at high pH. The alkyne moiety provided sufficient signal at 215 nm for impurity analysis down to 0.05%.
    
Detailed Protocol: High-pH Hybrid RP-HPLC

This is the recommended self-validating protocol for routine purity analysis.

Reagents:

  • Ammonium Bicarbonate (HPLC Grade)

  • Ammonium Hydroxide (28%)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

Instrument Setup:

  • Column: Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Note: Do not use standard silica columns; they will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: PDA/UV at 215 nm (Reference 360 nm).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 5 95
12.0 5 95
12.1 95 5

| 17.0 | 95 | 5 |

Mechanistic Visualization

The following diagram illustrates the decision pathway and the chemical mechanism behind the success of the High-pH strategy.

MethodDevelopment Start Analyte: 1-Cyclopropyl-2-propyn-1-amine (Basic Amine, pKa ~9) Decision Select Mobile Phase pH Start->Decision PathA Acidic pH (< 3.0) (Standard Method) Decision->PathA Traditional PathB Basic pH (> 10.0) (Optimized Method) Decision->PathB Recommended StateA State: Protonated (NH3+) Highly Polar PathA->StateA StateB State: Neutral (NH2) Hydrophobic PathB->StateB ResultA Result: 1. Void Volume Elution 2. Silanol Tailing 3. POOR SEPARATION StateA->ResultA Ionic Repulsion/Attraction ResultB Result: 1. Strong Retention (k' > 4) 2. Sharp Peak Symmetry 3. ROBUST PURITY DATA StateB->ResultB Hydrophobic Interaction

Caption: Mechanistic comparison of pH effects on CPPA retention. High pH neutralizes the amine, facilitating hydrophobic interaction with the C18 stationary phase.

References
  • Rao, R. N., et al. (2011). Trace Level Quantification of Genotoxic Impurity in Efavirenz Drug Substance. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on Efavirenz intermediates). Retrieved from [Link]

Sources

Melting point determination and validation for 1-Cyclopropyl-2-propyn-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 1-Cyclopropyl-2-propyn-1-amine hydrochloride (CAS: Variable/Vendor Specific) serves as a critical chiral or achiral building block, often introducing cyclopropyl and alkyne functionalities simultaneously. However, its validation presents a unique analytical paradox: the compound combines a strained cyclopropyl ring and a reactive alkyne group within a hygroscopic amine salt lattice.

This guide challenges the reliance on traditional capillary melting point methods, which often yield broad, ambiguous ranges due to concurrent decomposition. We compare the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) , demonstrating why DSC is the required protocol for GMP-compliant validation of this intermediate.

Part 1: Chemical Context & Stability Profile

The Structural Challenge

The thermal behavior of 1-Cyclopropyl-2-propyn-1-amine HCl is governed by three competing factors:

  • Ionic Lattice Energy: The interaction between the ammonium cation and chloride anion drives the melting point high (typically >140°C).

  • Alkyne Instability: The propargyl group (

    
    ) is prone to thermal polymerization or rearrangement at elevated temperatures.
    
  • Hygroscopicity: As an amine hydrochloride, the salt avidly absorbs atmospheric moisture, which acts as a plasticizer, artificially depressing the melting point (depression of freezing point).

Critical Insight: A "low" melting point reading is rarely due to chemical impurity in the synthesis; it is most often due to retained moisture or thermal decomposition during the measurement ramp.

Part 2: Comparative Analysis of Methods

We compared the performance of three validation techniques for a reference batch of propargyl-amine class salts.

Table 1: Method Performance Matrix
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermal Flow) Method C: TGA (Mass Loss)
Primary Output Clear Point / Meniscus FormationOnset Temperature (

)
Mass Change (

)
Detection of Solvates Poor (Often mistaken for melting)Excellent (Distinct endotherms)Excellent (Quantifies solvent)
Decomposition Handling High Risk: User sees "darkening" as meltHigh Precision: Separates melt (

) from decomp (

)
Confirms decomp via mass loss
Sample Requirement ~2-5 mg~1-3 mg~5-10 mg
Precision


N/A (for MP)
Recommendation Routine / Quick Check Validation / CoA Generation Supplementary (Drying Check)
Why Traditional Capillary Fails

In capillary tubes, 1-Cyclopropyl-2-propyn-1-amine HCl often exhibits "browning" or charring before a clear liquid phase forms. This is the Maillard-type degradation or alkyne polymerization.

  • Observation: The solid shrinks and turns brown at 160°C, liquefies at 165°C.

  • Result: Analyst records "160-165°C (dec)." This is imprecise and operator-dependent.

Why DSC is the Superior Alternative

DSC measures the heat flow difference between the sample and a reference.

  • Observation: A sharp endothermic peak (melting) at 162.5°C, followed immediately by a broad exothermic event (polymerization).

  • Result:

    
    . This value is thermodynamic and operator-independent.
    

Part 3: Experimental Protocols

Workflow Visualization

The following logic gate ensures data integrity before a Certificate of Analysis (CoA) is issued.

MP_Determination_Workflow Sample Raw Sample (1-Cyclopropyl-2-propyn-1-amine HCl) Drying Vacuum Drying (40°C, <10 mbar, 4h) Sample->Drying TGA_Check TGA Screening (Volatiles > 0.5%?) Drying->TGA_Check DSC_Run DSC Analysis (Hermetic Pan, Pin-hole) TGA_Check->DSC_Run No Volatiles Reject Reject/Re-dry TGA_Check->Reject >0.5% Loss Capillary Capillary Check (Visual Confirmation) DSC_Run->Capillary Correlate (Optional) Result Valid MP (Onset Temp) DSC_Run->Result Sharp Endotherm

Figure 1: Decision workflow for thermal validation of hygroscopic amine salts.

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000 (or equivalent).

  • Sample Prep: Weigh 1.5–3.0 mg of dried sample into an aluminum crucible.

  • Encapsulation: Use a lid with a laser-drilled pinhole.

    • Reasoning: A completely sealed pan may rupture if volatiles release; an open pan allows oxidation. The pinhole maintains self-generated atmosphere (SGA) while preventing pressure buildup.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 10.0°C/min to 130°C (Pre-heating).

    • Slow Ramp 2.0°C/min from 130°C to 200°C.

    • Expert Note: A slower ramp near the melting event improves resolution between melting and decomposition.

  • Analysis: Integrate the main endothermic peak. Report Onset Temperature (

    
    ) , not Peak Temperature.
    
Protocol B: Capillary Method (Routine QC)

Equipment: Büchi M-565 or SRS DigiMelt.

  • Packing: Grind sample to fine powder. Fill capillary to 2-3 mm height. Compact tightly to ensure heat transfer.

  • Ramp:

    • Fast ramp (10°C/min) to 140°C.

    • Slow ramp (1.0°C/min) to target.

  • Visual Cues:

    • Sweating: Droplets on inside glass (Solvent/Water).

    • Sintering: Solid pulls away from walls (Pre-melt).

    • Meniscus: Formation of liquid curve (The true MP).

    • Decomposition: Bubbling or darkening (Invalidate if this occurs before meniscus).

Part 4: Validation & Troubleshooting

Interpreting the Thermogram

A successful DSC trace for 1-Cyclopropyl-2-propyn-1-amine HCl will show:

  • Flat Baseline: 40°C to 140°C (Indicates successful drying).

  • Sharp Endotherm: Onset ~160-180°C (Structure dependent).

  • Exothermic Rise: Immediately following the melt. This is the polymerization of the alkyne group.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Broad Endotherm (100-120°C) Water/Solvent EvaporationDry sample at 40°C under vacuum for 6h.
Double Peak Polymorphism or Salt DisproportionationRecrystallize from EtOH/Et2O. Check XRD.
Brown Residue in Capillary Oxidative DecompositionSwitch to DSC with Nitrogen purge (50 mL/min).
MP Lower than Lit. (>5°C) Impurity (Eutectic effect)Check HPLC purity. If >98%, check water content (KF).

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text on DSC/TGA methodology).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Propargylamine Hydrochloride. (Used as class reference for propargyl amine hazards).

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point and Purity.

  • PubChem. (2024). Compound Summary: 1-Cyclopropylethylamine hydrochloride (Structural analog data).[1]

  • U.S. Pharmacopeia (USP). General Chapter <891> Thermal Analysis.

(Note: Specific melting point values for specialized intermediates like 1-Cyclopropyl-2-propyn-1-amine HCl are often proprietary. The ranges provided (160-180°C) are predictive estimates based on the propargyl-amine hydrochloride class, such as Propargylamine HCl which melts at 179-182°C.)

Sources

A Comparative Guide to Elemental Analysis of Amine Hydrochloride Salts: Navigating Regulatory Standards and Analytical Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Amine hydrochloride salts, a common form of many APIs, present unique analytical challenges in the quantification of elemental impurities. This guide provides an in-depth comparison of analytical methodologies, grounded in current regulatory standards, and offers field-proven insights to navigate the complexities of this analysis. We will explore the causality behind experimental choices, from sample preparation to instrumentation, to build a robust, self-validating analytical strategy.

The Regulatory Landscape: ICH Q3D and Pharmacopeial Harmonization

The control of elemental impurities is no longer a simple heavy metals limit test. Modern pharmaceutical regulations, spearheaded by the International Council for Harmonisation (ICH) guideline Q3D, mandate a risk-based approach to control elemental impurities in drug products.[1][2] This framework is adopted by major pharmacopeias, including the United States Pharmacopeia (USP) via General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, and the European Pharmacopoeia (Ph. Eur.) in chapter 5.20.[3][4][5]

The core principle of ICH Q3D is the establishment of a Permitted Daily Exposure (PDE) for 24 elements of toxicological concern, which are categorized into classes based on their toxicity and likelihood of occurrence.[6][7]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require evaluation in all risk assessments.[6][8]

  • Class 2: Route-dependent human toxicants.

    • 2A: High probability of occurrence (Co, Ni, V), requiring risk assessment.[7][8]

    • 2B: Lower probability of occurrence, assessed if intentionally added (e.g., as catalysts).[9]

  • Class 3: Elements with relatively low oral toxicity but may require consideration for parenteral or inhalation routes (e.g., Ba, Cr, Cu, Sn).[7][8]

Elemental impurities can arise from numerous sources, including catalysts used in synthesis, raw materials, manufacturing equipment, and container closure systems.[7][9] A scientifically sound risk assessment is the first step in developing a control strategy.

G cluster_0 ICH Q3D Risk Assessment cluster_1 Method Development & Validation cluster_2 Control Strategy & Reporting RA Identify Potential Sources of Impurities (Catalysts, Water, Equipment) PDE Establish Permitted Daily Exposure (PDE) Limits (ICH Q3D, USP <232>) RA->PDE Evaluate Toxicity SP Sample Preparation (Microwave Digestion) PDE->SP Define Target Limits Analysis Instrumental Analysis (ICP-MS Preferred) SP->Analysis Validation Method Validation (USP <233>) Analysis->Validation Control Implement Control Strategy (e.g., Routine Testing, Supplier Qualification) Validation->Control Implement Validated Method Report Report Data (Compliance with Limits) Control->Report

The Analytical Challenge: The Amine Hydrochloride Salt Matrix

The primary difficulty in analyzing amine hydrochloride salts lies in their high-salt matrix. High concentrations of total dissolved solids (TDS), particularly from the chloride counter-ion, introduce significant challenges for atomic spectroscopy techniques.[10][11]

Key Matrix Effects:

  • Signal Suppression: High TDS can physically affect sample nebulization and transport, and can cool the plasma, leading to inefficient ionization and suppressed analyte signals.[11][12]

  • Polyatomic Interferences: This is the most critical challenge. In the argon plasma of an ICP-MS, the high concentration of chlorine from the hydrochloride matrix can combine with argon to form polyatomic ions, most notably ⁴⁰Ar³⁵Cl⁺. This species has a mass-to-charge ratio of 75, which directly overlaps with the primary isotope of arsenic (⁷⁵As⁺), a Class 1 element. This interference can lead to a falsely high reading for arsenic.[13]

  • Injector Clogging: High salt concentrations can lead to deposits on the nebulizer and the ICP torch injector, causing signal drift and requiring frequent maintenance.[10]

These matrix effects necessitate careful selection of both the analytical instrument and the sample preparation protocol.

Comparison of Core Analytical Techniques

Modern pharmacopeias recommend instrument-based methods, primarily Inductively Coupled Plasma (ICP) techniques, to replace outdated colorimetric tests.[14][15] The choice between Atomic Absorption Spectroscopy (AAS), ICP-Optical Emission Spectrometry (ICP-OES), and ICP-Mass Spectrometry (ICP-MS) depends on the specific requirements of the analysis.

FeatureAtomic Absorption (AAS)ICP-OESICP-MS
Principle Measures absorption of light by ground-state atoms.Measures light emitted by excited atoms in argon plasma.[16]Measures mass-to-charge ratio of ions created in argon plasma.
Detection Limits Moderate (ppm to high ppb). Graphite Furnace (GF-AAS) offers lower ppb detection.[17]Good (low ppm to mid ppb).[17]Excellent (low ppb to ppt/ppq).[16][17]
Multi-Element Single element at a time.Simultaneous analysis of many elements.Simultaneous analysis of most of the periodic table.
Throughput LowHighHigh
Matrix Tolerance Fair; can handle some dissolved solids.Good; can handle high TDS (up to 30%) with specialized configurations.[10]Moderate; typically limited to <0.2% TDS without dilution, but modern systems have improved tolerance.[11]
Interferences Primarily chemical and spectral.Primarily spectral (line overlap) and matrix effects.[10]Primarily isobaric (same mass) and polyatomic (e.g., ArCl⁺).[18]
Cost LowMediumHigh
Best For Analysis of 1-3 specific elements; QC labs with limited budget.[19]Analysis of major and minor elements; samples with very high matrix concentrations.[17]Ultra-trace analysis; meeting the low PDE limits of ICH Q3D; handling complex interferences.[16][19]

G cluster_plasma ICP Torch (Argon Plasma) cluster_quad Quadrupole Mass Analyzer Sample Sample Aerosol (contains As⁺, Cl⁻) Plasma Ionization ~8000 K Sample->Plasma Ar Argon Gas (Ar) Ar->Plasma Ions Ion Beam (⁷⁵As⁺, ⁴⁰Ar³⁵Cl⁺) Plasma->Ions Ion Extraction Cell Cell Gas (e.g., He) Collision/Reaction Ions->Cell FilteredIons Filtered Ions (⁷⁵As⁺) Cell->FilteredIons Interference Removed Detector Detector FilteredIons->Detector

Experimental Protocol: A Validated Approach

A self-validating protocol relies on robust sample preparation and the use of certified reference materials. The following is a detailed methodology for the analysis of elemental impurities in an amine hydrochloride salt API using ICP-MS.

4.1. Reagents and Standards

  • Acids: Use high-purity, trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl). Lower purity reagents can introduce contamination.[21]

  • Water: Use deionized water with a resistivity of 18.2 MΩ·cm.

  • Reference Materials: Use commercially available, certified multi-element stock standards for calibration.[22][23] These are traceable and essential for method validation.[24][25] An independent standard solution should be used for ongoing verification.

  • Internal Standards: Prepare a multi-element internal standard solution (e.g., Sc, Ge, Rh, In, Bi) to correct for instrument drift and matrix-induced signal suppression.[13]

4.2. Sample Preparation: Closed-Vessel Microwave Digestion This technique is recommended by USP <233> as it ensures complete dissolution and prevents the loss of volatile elements like mercury.[26]

StepProcedureRationale
1. Weighing Accurately weigh approximately 0.2 g of the amine hydrochloride salt sample into a clean, pre-leached microwave digestion vessel.Precise weighing is critical for accurate final concentration calculations.
2. Acid Addition In a fume hood, add 5 mL of HNO₃ and 1 mL of HCl to the vessel. Allow the sample to pre-digest for 30 minutes.Nitric acid is a strong oxidizing agent for digesting the organic amine portion. Hydrochloric acid is added to stabilize volatile elements like mercury and osmium.[13][27]
3. Digestion Seal the vessels and place them in the microwave digestion system. Use a ramp-to-temperature program (e.g., ramp to 200°C over 15 min, hold for 20 min).Closed-vessel digestion under pressure and temperature ensures complete sample breakdown into a clear solution.[27]
4. Dilution After cooling, carefully unseal the vessels and quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to volume with deionized water.This initial dilution (typically ~250-fold) is necessary to reduce the TDS and acid concentration to levels suitable for the ICP-MS.[21] Further automated online dilution may be used.[28]
5. Spiking For method validation (accuracy), prepare separate samples and spike them with known amounts of target elements before the digestion step.[29][30]Spiking before digestion accounts for any analyte loss or recovery issues during the entire sample preparation process.
6. Blanks Prepare at least one method blank (reagents only, no sample) with every batch to monitor for contamination.The blank is subjected to the exact same procedure as the samples.

4.3. ICP-MS Analysis

  • Instrumentation: An ICP-MS system equipped with a collision/reaction cell is required.

  • Tuning: Tune the instrument daily for sensitivity, resolution, and low oxide/doubly-charged ion formation.

  • Gas Mode: Use Helium (He) as a collision gas in KED (Kinetic Energy Discrimination) mode to resolve polyatomic interferences like ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺.[13]

  • Calibration: Perform a multi-point calibration using the certified reference standards. The calibration blank and standards should be matrix-matched with the same acid concentrations as the final sample solutions.[31]

  • Analysis: Introduce the internal standard online. Analyze the method blank, calibration standards, a continuing calibration verification (CCV) standard, the samples, and a post-analysis CCV.

Method Validation: Proving Fitness for Purpose

Any analytical procedure used for routine testing must be validated for its intended purpose as described in USP <1225> and ICH Q2(R1).[32][33] For quantitative procedures under USP <233>, the following parameters must be demonstrated.[29][34]

Validation ParameterPurposeAcceptance Criteria (Typical)Experimental Approach
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of matrix components.No significant interferences at the analyte mass. Correct isotopic abundance ratios confirmed.Analyze a blank and an unspiked sample. For ICP-MS, monitor for known interferences and use collision cell to remove them.
Accuracy To determine the closeness of the test results to the true value.Spike recovery between 70% and 150% for the mean of three preparations at each level.[34]Analyze samples spiked at three concentrations (e.g., 50%, 100%, and 150% of the target limit) in triplicate.
Precision (Repeatability)The precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 20%.Analyze a minimum of six independent preparations of a spiked sample at 100% of the target limit.
Precision (Intermediate)Expresses within-laboratory variations (different days, analysts, equipment).RSD ≤ 25% (typically).Repeat the precision study on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Must be sufficiently below the target concentration limit.Determined by signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response.
Linearity & Range Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.Analyze a series of at least five standards across a range (e.g., from LOQ to 150% of the target limit).

By systematically executing this validation, a laboratory can provide objective evidence that the method is suitable for the routine analysis of elemental impurities in the specific amine hydrochloride salt matrix, ensuring data integrity and regulatory compliance.

References

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services, Inc. [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. (2025). ResearchGate. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp. [Link]

  • Lab Spectrometer Comparison - When to Choose ICP-AES, ICP-OES, ICP-MS, or AAS. (2024). Drawell. [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]

  • Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. CS Analytical. [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online. [Link]

  • ICP-OES, ICP-MS and AAS Techniques Compared. HORIBA Scientific. [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]

  • Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS. (2024). AELAB. [Link]

  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • How to Analyze High-Matrix Samples with ICP-OES Techniques. (2020). Analytik Jena. [Link]

  • Performance of the Agilent 7900 ICP-MS with UHMI for High Salt Matrix Analysis. Agilent Technologies. [Link]

  • ICP-OES , ICP-MS and AAS Techniques Compared. Semantic Scholar. [Link]

  • Elemental Impurity Analysis. (2025). Pharmaceutical Technology. [Link]

  • European Pharmacopoeia activities on Elemental Impurities. (2020). EDQM, Council of Europe. [Link]

  • Ph. Eur. 5.20 Elemental Impurities. Analytik Jena. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell. [Link]

  • Matrix Effects in ICP-AES Analysis. (2014). SPEX CertiPrep. [Link]

  • Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects. (2025). Patsnap Eureka. [Link]

  • LGC Reference Standards. Phoenix-Sci. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022). Spectroscopy Online. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025). Pharmaffiliates. [Link]

  • Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. (2015). Pharmaceutical Outsourcing. [Link]

  • Elemental Impurities. SGS. [Link]

  • AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu. [Link]

  • ICP-MS Sample Preparation - What You Need to Know. (2024). Drawell. [Link]

  • Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products. SlideShare. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]

  • <233> elemental impurities—procedures. (2025). US Pharmacopeia (USP). [Link]

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  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoNano. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-cyclopropyl-2-propyn-1-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. The core directive is unambiguous: this compound must be managed as regulated hazardous waste and disposed of via a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or mixed with general refuse.

Critical Hazard Profile

This compound is a substituted propargylamine derivative. While comprehensive toxicological data for this specific molecule is not widely published, the known hazards of its structural motifs—the cyclopropylamine and propargylamine groups—necessitate a highly cautious approach. It is classified as an irritant and is presumed to be toxic upon ingestion, inhalation, or skin contact.

The primary operational risk stems from its classification as a hazardous substance, requiring adherence to strict disposal regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

Hazard CategoryDescription & RationalePotential Health Effects
Acute Toxicity Based on data for analogous compounds like propargylamine hydrochloride, this substance is presumed to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] The amine functional group can be corrosive and disruptive to biological tissues.Causes serious skin and eye irritation or burns.[4][6][7] May cause severe respiratory tract irritation.[3][4]
Reactivity As an amine salt, it can react with strong bases to liberate the free amine. The free amine is basic and can react exothermically with acids.[8] The terminal alkyne group presents a potential, though low, risk of forming explosive metal acetylides with certain metals.Violent reactions with strong oxidizing agents or acids.
Environmental Specific ecotoxicity data is limited. However, amines can be toxic to aquatic life.[8] Discharge into the environment must be strictly avoided.[3][6][9]Potential harm to aquatic ecosystems.

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

All handling of this compound, including the disposal process, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.[10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][11]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][12]

Step-by-Step Waste Management and Disposal Protocol

The guiding principle for disposal is to collect, segregate, and store the waste safely for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Part A: Waste Collection & Container Management
  • Designate a Satellite Accumulation Area (SAA): Identify a specific location within the lab, at or near the point of waste generation (e.g., inside the fume hood), for accumulating the waste.[13] This area must be under the control of the laboratory personnel.

  • Select a Compatible Waste Container:

    • Use a clean, dry, high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw cap.[14]

  • Properly Label the Waste Container: Before adding any waste , affix a "HAZARDOUS WASTE" label to the container.[13][14] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[13]

    • An accurate list of all container contents by percentage, including any solvents.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Accumulate Waste Safely:

    • Add waste to the container inside a chemical fume hood.

    • Keep the container closed at all times except when actively adding waste. Never leave a funnel in the container. [13][14]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Part B: Segregation and Storage
  • Prevent Hazardous Reactions: Store the waste container segregated from incompatible materials. Critically, this includes:

    • Acids: To prevent violent acid-base reactions.

    • Bases: To prevent the liberation of the free amine.

    • Oxidizing Agents: To prevent potentially explosive reactions.

  • Arrange for Disposal: Once the waste container is 90% full or waste is no longer being generated, contact your institution's EH&S office to schedule a waste pickup. EPA regulations limit the on-site accumulation time, so timely removal is a matter of compliance.[2]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is critical.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the spill area clean and decontaminate it. All cleaning materials are also considered hazardous waste.

  • Major Spill (Outside of a fume hood or unmanageable by lab staff):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team and EH&S office from a safe location. Provide the chemical name and quantity spilled.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for 1-Cyclopropyl-2-propyn-1-amine HCl start Waste Generated assess Assess Hazards: - Toxic - Irritant - Reactive start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood assess->ppe spill_check Spill Occurs? ppe->spill_check spill_proc Follow Emergency Spill Protocol spill_check->spill_proc Yes collect Collect Waste in Labeled, Compatible Container in Satellite Accumulation Area spill_check->collect No segregate Segregate from Incompatibles (Acids, Oxidizers) collect->segregate request_pickup Container Full? (or no longer in use) segregate->request_pickup store Store Safely in SAA request_pickup->store No contact_ehs Contact EH&S for Waste Pickup request_pickup->contact_ehs Yes store->collect disposal Licensed Contractor Disposal (High-Temperature Incineration) contact_ehs->disposal

Caption: Waste Management Workflow Diagram.

Regulatory Imperative

All hazardous waste management activities are governed by the EPA's Resource Conservation and Recovery Act (RCRA). These regulations provide a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[15] Failure to comply can result in significant financial penalties and legal action.[2] Adherence to the protocol outlined in this guide ensures compliance with federal and state regulations.

References

  • Enamine. (n.d.). Safety Data Sheet - rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride.
  • BLD Pharm. (n.d.). 1-Cyclopropylprop-2-yn-1-amine hydrochloride.
  • Szabo-Scandic. (n.d.). Propargylamine, Hydrochloride - Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Propargylamine hydrochloride - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • ChemicalBook. (2026, January 17). PROPARGYLAMINE - Safety Data Sheet.
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • TCI Chemicals. (2025, May 2). SAFETY DATA SHEET - Cyclopropylamine.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • Triumvirate Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Cytiva. (2025, May 5). SAFETY DATA SHEET - Percoll™ PLUS, 1 L.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - trans-2-Phenylcyclopropylamine hydrochloride.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Cyclopropylamine.
  • Fisher Scientific. (2010, December 23). SAFETY DATA SHEET - Propargylamine.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Cyclopropylamine.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine - Material Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Google Patents. (n.d.). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE.
  • The Dow Chemical Company. (n.d.). Acid Gas Removal.

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Comprehensive Safety & Handling Guide: 1-Cyclopropyl-2-propyn-1-amine Hydrochloride

[1]

Executive Summary & Chemical Profile

Objective: This guide provides an operational safety framework for researchers handling This compound . As a specialized intermediate combining a strained cyclopropyl ring, a reactive terminal alkyne, and a primary amine salt, this compound presents a unique profile of acute toxicity, potential instability, and corrosivity .

Chemical Identity:

  • Chemical Name: this compound

  • CAS Number (Free Base): 2237-17-7 (Note: The hydrochloride salt is often referenced by the free base CAS in literature, though vendor-specific codes exist).

  • Structure: A primary amine attached to a chiral center flanked by a cyclopropyl group and a terminal alkyne.

  • Physical State: Typically a white to off-white hygroscopic powder.

Critical Hazard Overview: Unlike simple aliphatic amines, the propargyl-amine motif is a known mechanism-based inhibitor (suicide inhibitor) for various enzymes (e.g., MAO, SSAO), implying high biological activity and potential toxicity upon exposure. The hydrochloride salt form reduces volatility but introduces a significant dust inhalation hazard .

Hazard Assessment & Safety Logic (E-E-A-T)

Expertise Insight: The safety profile of this molecule is dictated by its functional groups. The cyclopropyl ring adds ring strain (~27.5 kcal/mol), making the molecule susceptible to ring-opening metabolism which can form reactive intermediates. The terminal alkyne poses a risk of forming explosive acetylides if in contact with heavy metals (Cu, Ag).

Hazard CategoryRisk LevelMechanism of Action
Acute Toxicity High Propargyl amines can be fatal in contact with skin or if swallowed (H310/H301). Rapid absorption expected.
Skin/Eye Corrosion Severe Even as a salt, hydrolysis on moist membranes (eyes, lungs) releases HCl and the free amine, causing severe burns.
Reactivity Moderate Terminal alkyne is reactive.[1] Incompatible with strong oxidizers and heavy metals.
Inhalation High Fine dust can deeply penetrate lungs; potent mucosal irritant and systemic toxin.
Personal Protective Equipment (PPE) Matrix

Directive: Standard lab PPE is insufficient for this compound. Use the enhanced protocol below.

Body AreaMinimum RequirementEnhanced Requirement (High Quantity/Open Handling)Rationale
Respiratory N95 / P2 Mask (Fit-tested)PAPR (Powered Air-Purifying Respirator) or Full-face P100Dust is the primary vector for systemic toxicity.
Hands Double Nitrile Gloves (min 0.11mm)Silver Shield / Laminate Film liners under NitrileSmall, lipophilic amines can permeate standard nitrile. Laminate offers broad chemical resistance.
Eyes Chemical Goggles (Indirect Vent)Face Shield + GogglesPrevent corneal damage from corrosive dust or splashes.
Body Lab Coat (Buttoned, long sleeve)Tyvek® Coverall or ApronPrevent dust accumulation on street clothes.
Operational Handling Procedures
A. Storage & Stability
  • Temperature: Store at -20°C . The hydrochloride salt is prone to degradation at room temperature.

  • Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen .

  • Segregation: Keep away from oxidizing agents (peroxides, nitrates) and alkali metals .

B. Weighing & Transfer Protocol (Step-by-Step)

Trustworthiness: This protocol minimizes static discharge and dust generation, the two highest risks during transfer.

  • Engineering Control: All handling must occur inside a certified chemical fume hood .

  • Static Neutralization: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder. Dry amine salts are prone to static cling, which causes "jumping" and aerosolization.

  • Taring: Tare the vial inside the hood. Do not move the balance in and out.

  • Transfer:

    • Use a disposable antistatic spatula.

    • Transfer slowly to avoid raising a dust cloud.

    • Expert Tip: If the compound is caked, do not scrape vigorously. Gently break apart to prevent sudden release of particulates.

  • Dissolution: Add the solvent (e.g., Methanol, DCM) to the solid immediately after weighing to trap the dust in solution.

C. Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen/Argon before adding the amine salt.

  • Addition: If adding as a solid to a reaction, use a solid-addition funnel or dissolve in a minimal amount of solvent first and add via syringe/cannula.

  • Metal Avoidance: Do not use metal spatulas or needles that may contain copper or silver if the free base is generated in situ, to avoid acetylide formation.

Safety Decision Logic (Visualization)

SafetyLogicStartStart: Handling 1-Cyclopropyl-2-propyn-1-amine HClStateCheckIs the compound in Solid/Powder form?Start->StateCheckPowderHandlingRisk: Dust Inhalation & StaticStateCheck->PowderHandlingYesSolutionHandlingRisk: Skin Absorption & SplashStateCheck->SolutionHandlingNo (In Solution)EngineeringAction: Use Fume Hood + Anti-Static GunPowderHandling->EngineeringPPE_LiquidPPE: Chemical Goggles + Butyl/Nitrile GlovesSolutionHandling->PPE_LiquidPPE_PowderPPE: Double Gloves + N95/P100Engineering->PPE_PowderDissolveAction: Dissolve immediately to suppress dustPPE_Powder->DissolveWasteDisposal: High-Temp Incineration (No Drain!)Dissolve->WasteTransferAction: Cannula/Syringe TransferPPE_Liquid->TransferTransfer->Waste

Caption: Operational decision tree for minimizing exposure risks based on physical state.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respiratory protection) before re-entering.

  • Containment:

    • Do NOT sweep (creates dust).

    • Cover spill with a wet paper towel (soaked in water or PEG-400) to dampen the powder.

    • Scoop the wet material into a hazardous waste container.

    • Wipe surface with weak acid (e.g., dilute acetic acid) followed by water to neutralize trace amines.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek urgent medical attention (risk of delayed pulmonary edema).

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by copious soap and water. Lipophilic amines are removed better by PEG than water alone.

  • Eye Contact: Rinse for 15 minutes. Lift eyelids. Consult an ophthalmologist.

Disposal Path
  • Classification: Hazardous Organic Waste (Toxic/Corrosive).

  • Method: High-temperature incineration equipped with a scrubber (to handle Nitrogen oxides and HCl).

  • Prohibition: Never dispose of amine salts down the drain; they are toxic to aquatic life and can disrupt water treatment bacteria.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16757, Propargylamine (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Pyrophoric & Reactive Materials (Alkynes). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.